molecular formula C7H4BrClN2 B1525324 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-08-4

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525324
CAS No.: 1190321-08-4
M. Wt: 231.48 g/mol
InChI Key: RGRPIZFOVAXYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPIZFOVAXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696597
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-08-4
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the , a key heterocyclic scaffold in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide elucidates a robust and efficient synthetic strategy, starting from the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine. The core of this synthesis is a regioselective electrophilic bromination at the C3 position of the 7-azaindole ring system. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the selection of reagents and reaction conditions, and provide a detailed, step-by-step experimental protocol.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery. Its structure, being a bioisostere of indole, allows it to mimic the endogenous ligand interactions while offering improved physicochemical properties such as enhanced solubility and metabolic stability. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which is crucial for binding to various biological targets, most notably the hinge region of protein kinases.[1]

Consequently, the 7-azaindole framework is a cornerstone in the development of numerous kinase inhibitors for therapeutic areas such as oncology.[1][2][3] The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic profiles. 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, in particular, is a highly valuable intermediate. The halogen atoms at the C3 and C6 positions serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of a vast chemical space.[1][4]

This guide will provide a detailed, field-proven methodology for the synthesis of this important building block, empowering research and development teams to accelerate their drug discovery programs.

Recommended Synthetic Pathway

The most direct and efficient strategy for the involves the regioselective bromination of the readily available starting material, 6-chloro-1H-pyrrolo[2,3-b]pyridine.

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution, with the C3 position being the most reactive site.[5] This inherent reactivity allows for a highly regioselective bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature, ease of handling, and high selectivity for the bromination of electron-rich heterocycles.[6]

The proposed synthetic workflow is outlined below:

Synthetic_Workflow start 6-chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) reagents N-Bromosuccinimide (NBS) Solvent (e.g., DMF or CH3CN) start->reagents Reaction product 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (Target Molecule) reagents->product Electrophilic Bromination

Caption: Overall synthetic workflow for the preparation of the target molecule.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine with NBS proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The reaction is highly regioselective for the C3 position due to the superior stability of the resulting sigma complex (arenium ion) compared to the intermediate formed from attack at the C2 position.

Sources

An In-depth Technical Guide to the Characterization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-08-4), a key heterocyclic intermediate in modern medicinal chemistry. As a substituted 7-azaindole, this scaffold is integral to the development of novel therapeutics, particularly kinase inhibitors. This document outlines its physicochemical properties, provides a detailed protocol for its laboratory-scale synthesis and purification, and offers an in-depth analysis of its structural confirmation using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Furthermore, we explore its chemical reactivity, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to its utility in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic building blocks.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which is an isostere of indole, allows it to mimic the natural substrate in various biological pathways while offering unique hydrogen bonding capabilities through the pyridine nitrogen. This has led to its incorporation into numerous clinically significant molecules, including kinase inhibitors for oncology.[1][2]

The specific compound, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized and versatile derivative. The presence of two distinct halogen atoms at strategic positions opens avenues for sequential and regioselective chemical modifications. The bromine atom at the C3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] The chlorine atom at the C6 position offers a secondary site for modification, enabling the synthesis of complex, three-dimensional molecules essential for exploring structure-activity relationships (SAR) in drug discovery campaigns.[1][4]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis.

PropertyValueSource
CAS Number 1190321-08-4[5]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [5]
Appearance White to off-white solid/powder[3]
Purity Typically ≥97%[5]
InChI Key QLGXTRWCWHBPDP-UHFFFAOYSA-N

Safety & Handling: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.

Synthesis and Purification

The synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is typically achieved through the halogenation of a 6-chloro-7-azaindole precursor. The following protocol is a representative method for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize the title compound via electrophilic bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Reagents & Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction's exothermicity and minimize the formation of di-brominated side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup & Purification Start Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF Cool Cool solution to 0 °C Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) (1.05 eq) Cool->Add_NBS Monitor Monitor reaction by TLC/LC-MS Add_NBS->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Aqueous Workup (EtOAc, NaHCO₃, Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify End End Purify->End Pure Product

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural elucidation is confirmed through a combination of spectroscopic methods. The data presented below are representative of a successfully synthesized and purified sample.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment created by the halogen substituents and the heterocyclic rings.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (Pyrrole) ~12.30broad singlet-1H
H-4 ~8.15doublet~2.51H
H-2 ~7.80doublet~2.51H
H-5 ~7.35singlet-1H

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation:

  • The N-H proton of the pyrrole ring is significantly deshielded, appearing as a broad singlet far downfield, which is characteristic of acidic protons.

  • The protons H-2 and H-4 on the pyridine ring appear as doublets due to coupling with each other.

  • The H-5 proton on the pyrrole ring appears as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.

Carbon AssignmentChemical Shift (δ, ppm)
C-7a ~148.5
C-6 ~142.0
C-4a ~128.0
C-2 ~125.5
C-5 ~120.0
C-4 ~115.0
C-3 ~95.0

Note: Chemical shifts are approximate and recorded in DMSO-d₆.

Interpretation:

  • The carbon atoms attached to electronegative atoms (N, Cl) are found further downfield.

  • The C-3 carbon, bonded to bromine, is observed significantly upfield around 95.0 ppm, a characteristic shift for a carbon bearing a bromine atom in this type of heterocyclic system.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic distribution pattern.

  • Method: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: 230.9, 232.9, 234.9

  • Interpretation: The observed isotopic pattern is a definitive signature for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, confirming the elemental composition.

Chemical Reactivity and Synthetic Utility

The primary value of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine lies in its capacity for selective functionalization. The C3-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C6-Cl bond. This differential reactivity is the cornerstone of its utility, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Key Transformations:
  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) introduces diverse substituents at the C3 position. This is one of the most common and robust methods used to build complexity from this scaffold.[6][7][8]

  • Sonogashira Coupling: The C3-Br bond readily couples with terminal alkynes, providing access to alkynylated 7-azaindoles, which are valuable precursors for further transformations or as final products.

  • Buchwald-Hartwig Amination: While less common at the C3 position compared to aryl halides, amination reactions can be achieved under specific conditions, allowing for the introduction of nitrogen-based functional groups.

  • Heck Reaction: Coupling with alkenes provides a route to vinyl-substituted 7-azaindoles.

Diagram of Key Cross-Coupling Reactions

Reactivity cluster_reactions Palladium-Catalyzed Cross-Coupling at C3 Start 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Product1 Product1 Suzuki->Product1 3-Aryl-6-chloro-azaindole Product2 Product2 Sonogashira->Product2 3-Alkynyl-6-chloro-azaindole Product3 Product3 Buchwald->Product3 3-Amino-6-chloro-azaindole

Caption: Regioselective functionalization via Pd-catalyzed reactions.

Conclusion

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and predictable spectroscopic signature make it an ideal intermediate for complex molecule synthesis. The differential reactivity of its two halogen atoms provides a powerful tool for medicinal chemists to perform selective cross-coupling reactions, enabling the systematic exploration of chemical space in the pursuit of novel and effective therapeutics.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR.
  • CymitQuimica. 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine.
  • ChemicalBook. 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine(1000341-61-6) 1H NMR.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc. 2017, 61(2), 128-135.
  • BLDpharm. 1000341-61-6|3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • ChemicalBook. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR.
  • Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5732. Available from: [Link]

  • Rai, R., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Pharmaceuticals, 14(10), 1042. Available from: [Link]

  • MedChemExpress. 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Eidam, O., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett., 14(15), 3998–4001. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg. Chem., 107, 104560. Available from: [Link]

  • Sigma-Aldrich. 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • ChemicalBook. 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Glixx Laboratories Inc. 3-bromo-6-chloro-1H-pyrrolo[2, 3-b]pyridine, min 97%.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 10, 32321-32333. Available from: [Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to interact with a wide array of biological targets, while the nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities.[1][2] The strategic placement of bromo and chloro substituents, as in 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, provides valuable handles for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of complex drug candidates.[3]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule. The predicted chemical shifts (δ) for the aromatic protons of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine are influenced by the electron-withdrawing effects of the halogen substituents and the inherent electronic nature of the fused pyrrolo-pyridine ring system.

Molecular Structure and Proton Numbering:

G mol N C C C N(1) C(2) C(3) C mol:c7a->mol:c7 mol:c7->mol:c6 mol:c6->mol:c5 mol:c5->mol:c3a mol:c3a->mol:c7a mol:c3a->mol:c3 mol:c3->mol:c2 mol:c2->mol:n1 mol:n1->mol:c7a H1 H mol:n1->H1 H2 H(2) mol:c2->H2 H4 H(4) mol:c7->H4 H5 H(5) mol:c5->H5 Br Br mol:c3->Br Cl Cl mol:c6->Cl G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (zg30 pulse program) transfer->h1_nmr Insert sample into spectrometer c13_nmr ¹³C NMR Acquisition (zgpg30 pulse program) h1_nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) (for unambiguous assignment) c13_nmr->two_d_nmr

Caption: Standard workflow for NMR analysis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the number of scans (NS) to 16 or higher for a good signal-to-noise ratio.

    • The spectral width (SW) should be set to approximately 16 ppm, centered around 8 ppm.

    • A relaxation delay (D1) of 2 seconds is recommended.

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • The spectral width should be set to approximately 250 ppm.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations (e.g., between H-4 and H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, confirming the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Conclusion and Future Outlook

This guide provides a predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. While experimental data is currently elusive in the public domain, the principles outlined here, based on the analysis of analogous structures, offer a solid foundation for researchers to interpret experimentally acquired spectra. The acquisition and publication of the actual NMR data for this compound would be a valuable contribution to the chemical and medicinal chemistry communities, aiding in the synthesis and characterization of novel therapeutics based on the 7-azaindole scaffold.

References

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.

Sources

mass spectrometry of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity. Heterocyclic compounds, particularly scaffolds like 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), form the backbone of numerous pharmacologically active agents.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into these scaffolds is a common strategy to modulate physicochemical properties and biological activity. Consequently, the ability to unambiguously confirm the identity, structure, and purity of intermediates like 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is paramount.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction of fragmentation pathways. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, actionable understanding of how to approach the characterization of this and structurally related molecules.

Foundational Analysis: The Molecular Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is crucial. 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine possesses a distinct molecular formula and isotopic composition that provides a unique signature in mass spectrometry.

Molecular Formula: C₇H₄BrClN₂

The presence of both bromine and chlorine is the most significant feature for mass spectrometric identification. Each of these halogens has two stable isotopes with significant natural abundance:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[3]

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[3]

This unique isotopic distribution creates a predictable and highly characteristic pattern for the molecular ion (M), which is invaluable for initial identification. The molecular ion will appear not as a single peak, but as a cluster of peaks at M, M+2, and M+4, resulting from the different combinations of these isotopes. The expected relative intensities of this cluster are approximately 3:4:1.[4]

Isotopic CompositionNominal Mass (m/z)Exact Mass (Da)Relative Abundance (Approx. %)
C₇H₄³⁵Cl⁷⁹BrN₂230229.93008100 (Normalized)
C₇H₄³⁷Cl⁷⁹BrN₂ / C₇H₄³⁵Cl⁸¹BrN₂232231.92713 / 231.92803131.6
C₇H₄³⁷Cl⁸¹BrN₂234233.9250832.1

Table 1: Calculated Isotopic Distribution for the Molecular Ion of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Strategic Experimental Design: Choosing the Right Tools

The choice of analytical methodology is dictated by the information required. For simple molecular weight confirmation, a "soft" ionization technique is preferred. For detailed structural elucidation, a "hard" ionization technique that induces fragmentation is necessary. Modern hybrid approaches, such as LC-MS/MS, allow for both.

Ionization Technique Selection

The goal of the ionization source is to convert the neutral analyte molecules into gas-phase ions with maximum efficiency and minimal unintended degradation.

  • Electron Ionization (EI): This is a classic, high-energy ("hard") technique, typically used in Gas Chromatography-Mass Spectrometry (GC-MS).[5] Bombardment with high-energy electrons (70 eV) causes extensive and reproducible fragmentation.[6] While this provides a detailed structural fingerprint, the molecular ion may be weak or entirely absent, complicating molecular weight determination.[5] This method is only suitable if the analyte is sufficiently volatile and thermally stable.

  • Chemical Ionization (CI): A "soft" ionization technique where a reagent gas (e.g., methane, ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte. This results in significantly less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺), making it ideal for confirming molecular weight.[5]

  • Electrospray Ionization (ESI): The dominant technique for Liquid Chromatography-Mass Spectrometry (LC-MS). ESI is a very soft ionization method ideal for polar and semi-polar molecules, generating protonated molecules ([M+H]⁺) or other adducts directly from a liquid solution.[7] Given the heterocyclic nature of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, with two nitrogen atoms capable of accepting a proton, ESI is an excellent choice.

  • Atmospheric Pressure Chemical Ionization (APCI): Another powerful LC-MS technique, complementary to ESI. APCI is well-suited for less polar, thermally stable molecules that are not easily ionized by ESI.[7] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.

Recommendation: For a comprehensive analysis, an LC-MS system equipped with an ESI source is the preferred platform. It provides separation of the analyte from potential impurities, robust ionization to confirm the molecular weight, and the ability to induce fragmentation in the gas phase (MS/MS) for structural confirmation.

The Analytical Workflow

A robust analytical workflow ensures reproducibility and data integrity. The process begins with careful sample preparation and proceeds through chromatographic separation, ionization, mass analysis, and data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep 1. Standard/Sample Weighing & Dissolution (e.g., MeOH/H2O) Filt 2. Filtration (0.22 µm Syringe Filter) Prep->Filt Inject 3. HPLC Injection Filt->Inject Column 4. Chromatographic Separation (e.g., C18 Reverse Phase) Inject->Column ESI 5. Electrospray Ionization (Positive Mode, [M+H]⁺) Column->ESI MS1 6. Full Scan MS (Molecular Ion Cluster ID) ESI->MS1 MS2 7. Tandem MS (MS/MS) (Fragmentation for Structure) MS1->MS2 Interpret 8. Spectrum Analysis (Isotopic Pattern & Fragments) MS2->Interpret fragmentation parent [M+H]⁺ m/z 231/233/235 (C₇H₅BrClN₂)⁺ frag1 [M+H - Br]⁺ m/z 152 (C₇H₅ClN₂)⁺ parent->frag1 - •Br frag2 [M+H - Cl]⁺ m/z 196/198 (C₇H₅BrN₂)⁺ parent->frag2 - •Cl frag3 [M+H - Br - HCN]⁺ m/z 125 (C₆H₄ClN)⁺ frag1->frag3 - HCN

Sources

physical and chemical properties of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 950243-71-3). As a key heterocyclic intermediate, its unique structural features, reactivity, and applications in modern drug discovery are detailed. This document is intended for researchers, medicinal chemists, and process development scientists who utilize halogenated azaindoles as foundational scaffolds for the synthesis of complex molecular architectures. We will explore the causality behind its reactivity, established experimental workflows for its derivatization, and its role in the development of targeted therapeutics.

Introduction: The Strategic Value of a Dihalogenated Azaindole

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its bioisosteric relationship to indole and purine allows it to interact with a wide range of biological targets. The strategic introduction of halogen atoms onto this core structure dramatically enhances its utility as a synthetic building block.

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a bifunctional intermediate where two distinct halogen atoms—bromine at the 3-position of the pyrrole ring and chlorine at the 6-position of the pyridine ring—offer orthogonal reactivity. This differential reactivity is the cornerstone of its strategic value, enabling chemists to perform selective, sequential cross-coupling reactions to build molecular complexity in a controlled manner. This guide elucidates the fundamental properties that make this compound an indispensable tool in contemporary synthetic and medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3]

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The structural and identifying information for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is summarized below.

Caption: Chemical structure of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 950243-71-3-
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4]
Appearance White to light yellow or brown solid/powder[5]
Melting Point Data not available for this specific isomer; related compounds like 3-Bromo-1H-pyrrolo[2,3-c]pyridine melt at 205-206 °C.
Boiling Point Data not available; likely high due to its solid nature.-
Solubility Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water.General knowledge

Spectral Characterization

While a comprehensive public database of spectra for this specific isomer is limited, characterization relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the positions of the aromatic protons on the pyrrolo[2,3-b]pyridine core. The pyrrole N-H typically appears as a broad singlet far downfield. ¹³C NMR would show seven distinct carbon signals. Spectral data for related isomers is available, which can serve as a reference.[6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic pattern. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive isotopic cluster, providing high confidence in the elemental composition of the molecule.

Chemical Properties and Reactivity: A Tale of Two Halogens

The synthetic utility of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine stems from the differential reactivity of its C-Br and C-Cl bonds, as well as the acidic N-H proton of the pyrrole ring.

The Pyrrolo[2,3-b]pyridine Core

The fused ring system possesses unique electronic properties. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy influences the regioselectivity of chemical reactions. The pyrrole N-H proton is acidic and can be deprotonated with a suitable base to form an anion, which can then act as a nucleophile.[5]

Orthogonal Reactivity of C-Br and C-Cl Bonds

The key to this molecule's utility is the ability to selectively functionalize one halogenated position over the other, primarily through palladium-catalyzed cross-coupling reactions.

  • C-Br Bond at the 3-Position: The C(3)-Br bond on the electron-rich pyrrole ring is generally more reactive towards oxidative addition to a Pd(0) catalyst. This makes it the preferred site for initial Suzuki, Stille, or Sonogashira cross-coupling reactions.

  • C-Cl Bond at the 6-Position: The C(6)-Cl bond on the electron-deficient pyridine ring is less reactive. It typically requires more forcing conditions (e.g., stronger activating ligands, higher temperatures) to participate in cross-coupling reactions like the Buchwald-Hartwig amination or a second Suzuki coupling.

This reactivity differential allows for a stepwise, controlled synthesis of complex trisubstituted azaindoles.

Sequential Functionalization Workflow A 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine B Step 1: Suzuki Coupling (More reactive C-Br site) [Pd catalyst, Base, Ar-B(OH)2] A->B Reaction 1 F Optional: N-H Functionalization (e.g., Alkylation, Acylation) [Base, Electrophile] A->F C 3-Aryl-6-chloro- 1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Buchwald-Hartwig Amination (Less reactive C-Cl site) [Pd catalyst, Base, R2NH] C->D Reaction 2 C->F E 3-Aryl-6-amino- 1H-pyrrolo[2,3-b]pyridine (Trisubstituted Product) D->E E->F G Fully Derivatized Scaffold F->G

Sources

An In-depth Technical Guide to Remetinostat (CAS: 1190317-85-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Remetinostat, also identified by the CAS number 1190317-85-1 and synonym SHP-141, is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] It has garnered significant attention within the oncology and dermatology research communities for its unique topical application and localized activity. Unlike systemic HDAC inhibitors that can be associated with significant side effects, Remetinostat is designed to be active within the skin and rapidly degrade upon entering the bloodstream, thereby minimizing systemic exposure and toxicity.[2][3] This targeted approach makes it a promising therapeutic candidate for various cutaneous malignancies and inflammatory skin conditions. This guide provides a comprehensive overview of Remetinostat, including its physicochemical properties, mechanism of action, therapeutic applications supported by clinical trial data, and a list of potential suppliers for research purposes.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of Remetinostat.

PropertyValueSource
CAS Number 1190317-85-1Internal Knowledge
Synonyms SHP-141[1]
Molecular Formula C₇H₄BrClN₂[4][5]
Molecular Weight 231.48 g/mol [5][6]
Appearance Not explicitly stated in search results, typically a solid.
Solubility Not explicitly stated in search results.
Melting Point Not explicitly stated in search results.
Boiling Point Not explicitly stated in search results.

Note: Detailed experimental data on properties like solubility, melting, and boiling points are not consistently available in the public domain and would typically be found in manufacturer's specifications.

While some sources associate CAS number 1190317-85-1 with 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine, a chemical intermediate, the preponderance of evidence in the context of therapeutic applications points to Remetinostat.[4][5][7][8][9]

Mechanism of Action: Targeting Epigenetic Regulation

Remetinostat exerts its therapeutic effects by inhibiting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[10][11][12] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[12] By inhibiting HDACs, Remetinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes.[11][12]

The anticancer effects of HDAC inhibitors like Remetinostat are multifaceted and include:

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.[10][13]

  • Cell Cycle Arrest and Differentiation: HDAC inhibitors can halt the proliferation of tumor cells and promote their differentiation into mature, non-dividing cells.[10][13][14]

  • Modulation of Signaling Pathways: They can interfere with cellular signaling pathways crucial for cancer cell growth and survival.[10]

  • Immune Response Modulation: HDAC inhibitors can also influence the immune system's response to cancer.[10][11]

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 Effect of Remetinostat cluster_2 Downstream Cellular Effects HDAC HDAC Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C Leads to Histone_A Histone Tail (Hyperacetylated Lysine) Histone Histone Tail (Acetylated Lysine) Histone->HDAC Deacetylation Remetinostat Remetinostat Remetinostat->HDAC Inhibits Chromatin_O Open Chromatin (Gene Expression) Histone_A->Chromatin_O Leads to Apoptosis Apoptosis Chromatin_O->Apoptosis CellCycleArrest Cell Cycle Arrest Chromatin_O->CellCycleArrest Differentiation Differentiation Chromatin_O->Differentiation

Caption: Mechanism of Remetinostat via HDAC inhibition.

Therapeutic Applications and Clinical Evidence

Remetinostat's unique topical formulation has positioned it as a promising treatment for various skin cancers, with several clinical trials demonstrating its efficacy and safety.

Cutaneous T-Cell Lymphoma (CTCL)

Early-stage mycosis fungoides (MF), a type of CTCL, has been a primary target for Remetinostat development. A Phase II clinical trial showed that a 1% Remetinostat gel applied twice daily resulted in a confirmed response in 40% of patients with early-stage MF-CTCL.[3] A significant reduction in pruritus (itching) was also observed in 80% of patients in this treatment group.[2][3] The topical application was well-tolerated, with most adverse events being mild, skin-related reactions.[3]

Basal Cell Carcinoma (BCC)

Remetinostat has also shown significant promise in treating basal cell carcinoma, the most common form of skin cancer.[15] An investigator-initiated Phase II trial at Stanford University evaluated the efficacy of topical Remetinostat in patients with BCC.[2][16] The results were positive, indicating that Remetinostat has the potential to be an effective and well-tolerated treatment for local skin tumors in BCC patients.[2] The study reported an overall response rate of 69.7%, with 54.8% of tumors showing complete resolution upon pathologic examination.[15][17] Importantly, no systemic adverse events were reported.[15][17]

Squamous Cell Carcinoma (SCC)

A Phase II clinical trial has also been conducted to assess the effects of topical Remetinostat on squamous cell carcinoma (SCC) and SCC in situ tumors.[2] The publication of final data from this study is forthcoming.[2]

Psoriasis

Recent preclinical studies have also explored the potential of Remetinostat in treating inflammatory skin conditions like psoriasis. Research suggests that topical Remetinostat can improve psoriatic dermatitis by suppressing dendritic cell maturation and keratinocyte differentiation and inflammation.[1][18][19]

Experimental Protocol: In Vitro HDAC Inhibition Assay

To assess the inhibitory activity of Remetinostat on HDAC enzymes, a common in vitro experimental approach is a fluorometric assay. This protocol provides a general framework.

Objective: To determine the IC₅₀ value of Remetinostat for a specific HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Remetinostat (dissolved in a suitable solvent like DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Workflow:

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents plate_inhibitor Plate Serial Dilutions of Remetinostat & Controls prep_reagents->plate_inhibitor add_enzyme Add HDAC Enzyme to Each Well plate_inhibitor->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate at Room Temperature add_developer->incubate3 read_fluorescence Read Fluorescence (Ex/Em appropriate for fluorophore) incubate3->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, Plot IC₅₀ Curve) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HDAC inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagents: Dilute the HDAC enzyme, substrate, and TSA in the assay buffer to their working concentrations. Prepare a serial dilution of Remetinostat in the assay buffer.

  • Plate Inhibitors: Add the serially diluted Remetinostat and control inhibitors (TSA for positive control, buffer/solvent for negative control) to the wells of the 96-well plate.

  • Add Enzyme: Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.

  • Incubation 1: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Add Substrate: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation 2: Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).

  • Stop Reaction & Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells.

  • Incubation 3: Incubate at room temperature for a brief period (e.g., 10-15 minutes) to allow the developer to work.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percent inhibition for each concentration of Remetinostat relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Suppliers

For research and developmental purposes, Remetinostat (CAS: 1190317-85-1) can be sourced from various chemical suppliers. It is crucial to verify the purity and quality of the compound from the chosen supplier. The following are some of the suppliers listing this compound:

  • MedChemExpress [1]

  • BenchChem [4]

  • Amole Chemistry [8]

  • Shanghai Macklin Biochemical Co., Ltd. [8]

  • CymitQuimica [20]

  • ChemicalBook [21]

  • Applichem [5]

  • Hangzhou Sage Chemical Co., Ltd. [9]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence.

Conclusion

Remetinostat represents a significant advancement in the field of topical therapies for cutaneous malignancies. Its targeted mechanism of action as an HDAC inhibitor, coupled with a favorable safety profile due to its localized activity, makes it a compelling candidate for further research and clinical development. The promising results from clinical trials in CTCL and BCC underscore its potential to address unmet medical needs in dermatology and oncology. As research continues, the full therapeutic scope of Remetinostat in various skin disorders is likely to be further elucidated.

References

  • Histone Deacetylase Inhibitors as Anticancer Drugs - PMC - NIH. (n.d.). National Institutes of Health.
  • Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459–5468.
  • Li, G., et al. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1243393.
  • Lane, A. A., & Chabner, B. A. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. Journal of Clinical Oncology, 27(32), 5459-5468.
  • Melo, F. H. M., et al. (2020). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. International Journal of Molecular Sciences, 21(20), 7485.
  • 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine | 1190317-85-1 | Benchchem. (n.d.). BenchChem.
  • Remetinostat - Medivir AB. (n.d.). Medivir.
  • Remetinostat (SHP-141) | HDAC Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
  • Medivir's remetinostat found to reduce CTCL skin lesions in Phase II trial. (2017, October 17). Drug Development Technology.
  • Topical Remetinostat in Treating Patient With Cutaneous Basal Cell Cancer. (n.d.). Stanford University.
  • Topical Remetinostat Demonstrates Efficacy, Tolerability in Basal Cell Carcinoma | OncLive. (2021, September 1). OncLive.
  • Tang, J. Y., et al. (2021). Phase II Open-Label, Single-Arm Trial to Investigate the Efficacy and Safety of Topical Remetinostat Gel in Patients with Basal Cell Carcinoma. Clinical Cancer Research, 27(17), 4717–4725.
  • 3-broMo-6-chloro-1H-pyrrolo[3,2-b]pyridine | 1190317-85-1. (n.d.). ChemicalBook.
  • 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine - ChemBK. (n.d.). ChemBK.
  • Remetinostat - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap.
  • Safety Data Sheet - CymitQuimica. (n.d.). CymitQuimica.
  • 1190317-85-1 CAS Manufactory - ChemicalBook. (n.d.). ChemicalBook.
  • 3-broMo-6-chloro-1H-pyrrolo[3,2-b]pyridine CAS#: 1190317-85-1. (n.d.). ChemicalBook.
  • Deng, Y., et al. (2024). Topical histone deacetylase inhibitor remetinostat improves IMQ-induced psoriatic dermatitis via suppressing dendritic cell maturation and keratinocyte differentiation and inflammation. European Journal of Pharmacology, 983, 177011.
  • Thanksgiving Deal 3-bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine ... (n.d.). Ambeed.
  • 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | 1190317-85-1 - Appchem. (n.d.). Appchem.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability, making it a cornerstone for numerous kinase inhibitors and pharmacologically active agents.[3][4][5][6] This guide provides a detailed examination of the synthetic pathways leading to 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a critical intermediate designed for subsequent diversification through cross-coupling reactions. We will explore the strategic selection of starting materials and provide robust, field-proven protocols for its synthesis, focusing on the underlying chemical principles that ensure high yield and purity.

Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted 7-azaindoles typically involves constructing the pyrrole ring onto a pre-functionalized pyridine core.[2][7] For our target molecule, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the most direct and industrially scalable approach involves the late-stage, regioselective bromination of a 6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. This strategy leverages the inherent electronic properties of the azaindole nucleus, which favor electrophilic substitution at the C3 position.

The retrosynthetic blueprint can be visualized as follows:

G Target 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Intermediate1 6-Chloro-1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 Electrophilic Bromination StartingMaterial 2-Amino-5-chloropyridine Intermediate1->StartingMaterial Pyrrole Ring Annulation

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-amino-5-chloropyridine as a commercially available and cost-effective starting material. The core challenge lies in the efficient construction of the pyrrole ring (annulation) to form the key intermediate, followed by a clean and selective bromination.

Primary Synthetic Pathway: From 2-Amino-5-chloropyridine

This pathway is divided into two major transformations: the synthesis of the 7-azaindole core and its subsequent bromination.

Step 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine

The formation of the pyrrole ring from an aminopyridine is a well-established transformation with several methodologies available. A highly effective and modern approach involves a palladium-catalyzed cross-coupling reaction followed by an acid-mediated cyclization. This two-step, one-pot sequence offers excellent yields and functional group tolerance.[7] The key is the introduction of a two-carbon unit that will ultimately form the C2 and C3 atoms of the pyrrole ring.

The workflow for this crucial step is outlined below:

G cluster_0 Pyrrole Ring Formation Start 2-Amino-5-chloropyridine Reagent +(2-Ethoxyvinyl)borolane [Suzuki-Miyaura Coupling] Start->Reagent Pd Catalyst, Base Intermediate N-(5-chloro-2-pyridinyl)-2-ethoxyvinylamine (In situ intermediate) Reagent->Intermediate Cyclization Aqueous Acid (e.g., Acetic Acid) [Cyclization/Elimination] Intermediate->Cyclization Product 6-Chloro-1H-pyrrolo[2,3-b]pyridine Cyclization->Product

Caption: Workflow for the synthesis of the azaindole core.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Suzuki-Miyaura coupling is chosen for its robustness, high yields, and broad functional group compatibility. It efficiently creates the crucial C-C bond between the pyridine ring and the vinyl borolane.

  • (2-Ethoxyvinyl)borolane: This reagent serves as a synthetic equivalent of an acetaldehyde enolate. The ethoxy group is an excellent leaving group during the subsequent acid-catalyzed cyclization and aromatization step.

  • Acid-Catalyzed Cyclization: The use of a mild acid like acetic acid is sufficient to promote the intramolecular cyclization onto the pyridine nitrogen, followed by the elimination of ethanol to afford the aromatic pyrrole ring.[7]

Step 2: Regioselective Bromination

With the 6-chloro-7-azaindole core in hand, the final step is the introduction of the bromine atom. The pyrrole moiety of the 7-azaindole system is significantly more electron-rich than the pyridine ring, directing electrophilic aromatic substitution preferentially to the pyrrole half. Within the pyrrole ring, the C3 position is the most nucleophilic, leading to highly regioselective substitution.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the brominating agent of choice for electron-rich heterocycles. It provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like elemental bromine (Br₂).

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. It effectively solubilizes the starting material and the NBS, facilitating a homogenous reaction environment and typically allowing the reaction to proceed efficiently at room temperature.

Experimental Protocols

The following protocols are presented as a self-validating system, with clear steps for execution, work-up, and purification.

Protocol 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2-Amino-5-chloropyridine1.0128.56(User Defined)
(2-Ethoxyvinyl)borolane1.2-1.2 eq
Pd(dppf)Cl₂·CH₂Cl₂0.03816.640.03 eq
Sodium Carbonate (Na₂CO₃)3.0105.993.0 eq
1,4-Dioxane / Water--4:1 mixture
Acetic Acid (glacial)-60.05(For work-up)

Methodology:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-amino-5-chloropyridine, (2-ethoxyvinyl)borolane, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Heating: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully add glacial acetic acid until the pH is approximately 4-5. Stir the mixture at room temperature for 1 hour to facilitate cyclization.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.

Protocol 2: Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
6-Chloro-1H-pyrrolo[2,3-b]pyridine1.0152.58(User Defined)
N-Bromosuccinimide (NBS)1.05177.981.05 eq
N,N-Dimethylformamide (DMF)-73.09Solvent

Methodology:

  • Dissolution: Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into a flask containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in high purity.

Conclusion

The synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is most reliably achieved through a two-stage process starting from 2-amino-5-chloropyridine. The initial construction of the 7-azaindole core via a modern palladium-catalyzed coupling and cyclization sequence provides the necessary scaffold, which is then cleanly and regioselectively brominated at the C3 position using N-Bromosuccinimide. This strategic pathway is efficient, scalable, and provides the target compound as a versatile building block, primed for the development of novel and complex molecular architectures for drug discovery.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Tundis, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3102-3105. [Link]

  • Cik, G., et al. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • Gemo, R., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6062-6065. [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Rasmussen, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2943. [Link]

  • Norman, M. H., et al. (2006). 1H-pyrrolo[2,3-b]pyridines.
  • Nareddy, P., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1111-1116. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1367. [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the regioselective synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and precise functionalization is paramount for developing novel therapeutics, particularly kinase inhibitors.[1] This document elucidates the underlying principles governing the regioselectivity of halogenation on the 7-azaindole nucleus, focusing on the electronic dichotomy between the fused pyrrole and pyridine rings. We present a validated, step-by-step synthetic protocol, discuss the causality behind critical experimental choices, and provide mechanistic diagrams to illustrate the reaction pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.

The Strategic Importance of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a bioisostere of the natural indole nucleus. This structural motif has become a cornerstone in the design of therapeutic agents, largely due to its ability to form key hydrogen bonding interactions with biological targets, mimicking the purine system.[1] The introduction of a nitrogen atom into the six-membered ring modifies the molecule's electronic properties, pKa, and solubility, offering a powerful tool for fine-tuning ADME-Tox profiles in drug optimization programs.[1] Consequently, 7-azaindole derivatives are prevalent in a multitude of clinically relevant molecules, including a wide array of kinase inhibitors.

A Versatile Intermediate for Cross-Coupling Chemistry

The title compound, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, is not merely a final product but a strategically designed intermediate. The orthogonal reactivity of the C-Br and C-Cl bonds, coupled with their distinct positions on the electron-rich pyrrole and electron-deficient pyridine rings respectively, makes it an ideal substrate for sequential, site-selective cross-coupling reactions. The C3-bromo position is primed for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, while the C6-chloro position can be functionalized under different catalytic conditions. This differential reactivity allows for the rapid construction of diverse chemical libraries and the synthesis of complex, tri-substituted 7-azaindole derivatives.[1][2]

The Core Synthetic Challenge: Achieving Absolute Regiocontrol

The primary challenge in synthesizing 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine lies in achieving perfect regioselectivity. The 7-azaindole nucleus possesses multiple sites susceptible to halogenation. Uncontrolled reaction conditions can lead to a mixture of mono-, di-, and poly-halogenated isomers, creating significant downstream purification challenges and reducing the overall process efficiency. A robust synthetic strategy must therefore address two key questions:

  • In what sequence should the halogens be introduced?

  • What specific reagents and conditions will ensure halogenation occurs exclusively at the desired C3 and C6 positions?

This guide will demonstrate that a sequential approach, beginning with the synthesis of a C6-chlorinated precursor followed by a highly regioselective C3-bromination, is the most effective strategy.

Understanding the Electronic Landscape of the 7-Azaindole Nucleus

The regiochemical outcome of any substitution reaction is dictated by the intrinsic electronic properties of the substrate. The 7-azaindole core is a fascinating case study in heterocyclic reactivity, as it fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (EAS): The Inherent C3-Selectivity

The pyrrole moiety of the 7-azaindole system is highly activated towards electrophilic aromatic substitution (EAS). The lone pair of electrons on the pyrrole nitrogen is delocalized throughout the five-membered ring, creating high electron density at the carbon atoms. Theoretical and experimental studies consistently show that electrophilic attack preferentially occurs at the C3 position.[3][4][5] This preference can be explained by examining the stability of the Wheland intermediate (sigma complex) formed upon attack.

Attack at the C3 position allows the positive charge to be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the adjacent pyridine ring. In contrast, attack at the C2 position leads to a less stable intermediate.[6][7][8]

G cluster_c3 C3 Electrophilic Attack (More Stable) cluster_c2 C2 Electrophilic Attack (Less Stable) E+ E+ C3 C3 E+->C3 Attack C2 C2 E+->C2 Attack Intermediate_C3 3 Resonance Structures C3->Intermediate_C3 Forms σ-complex Resonance_1 Charge on C2 Intermediate_C3->Resonance_1 Resonance_2 Charge on N1 Intermediate_C3->Resonance_2 Resonance_3 Charge on C3a Intermediate_C3->Resonance_3 Intermediate_C2 2 Resonance Structures C2->Intermediate_C2 Forms σ-complex Resonance_4 Charge on N1 Intermediate_C2->Resonance_4 Resonance_5 Charge on C3 Intermediate_C2->Resonance_5 G Start 2-Amino-5-chloropyridine Step1 Cyclization Strategy (e.g., Bartoli Indole Synthesis) Start->Step1 Intermediate 6-chloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Electrophilic Bromination (NBS, DMF) Intermediate->Step2 Product 3-Bromo-6-chloro-1H- pyrrolo[2,3-b]pyridine Step2->Product

Caption: High-level workflow for the regioselective synthesis.

This pathway leverages the natural reactivity of the scaffold. The electron-deficient pyridine ring can be chlorinated using methods distinct from EAS, often by building the ring from chlorinated precursors. Once the 6-chloro-7-azaindole is formed, the electron-rich pyrrole ring remains highly activated for a clean, C3-selective electrophilic bromination.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate)

The synthesis of the 6-chloro-7-azaindole intermediate can be accomplished via several established methods, such as the Bartoli indole synthesis from 2-amino-5-chloropyridine and nitro-olefins, or variations of the Fischer indole synthesis. For the purposes of this guide, we will assume the starting material is available commercially or has been synthesized via a literature procedure.

Protocol: Regioselective C3-Bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine

This procedure utilizes N-Bromosuccinimide (NBS), a mild and highly effective source of electrophilic bromine that minimizes the formation of byproducts. [9][10]The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is known to promote high para-selectivity in the bromination of electron-rich aromatics, which in this case translates to excellent C3-selectivity. [9] Materials & Reagents:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. A concentration of approximately 0.2-0.5 M is typical.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Using a slight excess of NBS ensures full conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a pure, crystalline solid.

Comparative Data on Bromination Conditions
Brominating AgentSolventTemperature (°C)Typical Yield (%)Regioselectivity (C3:Other)Reference Insight
NBS DMF 0 to RT >90% >99:1 High selectivity for electron-rich heterocycles. [9]
NBSAcetonitrile0 to 6080-90%>95:5Common solvent, may require heating for less active substrates. [11]
Br₂CH₂Cl₂ / AcOH-10 to 070-85%~90:10More aggressive, higher risk of di-bromination and side reactions.
PyBroPTolueneRT~85%HighA specialized phosphonium-based brominating agent. [12]

Mechanistic Rationale for Experimental Choices

Why N-Bromosuccinimide (NBS)?

While molecular bromine (Br₂) can be used, NBS is the superior reagent for this transformation. NBS serves as a source of electrophilic bromine by generating a very low, steady-state concentration of Br₂ in the presence of trace amounts of HBr. [13][14]This controlled delivery mechanism is crucial for preventing over-halogenation (e.g., di-bromination at C2/C3) and other side reactions that can occur with a large excess of highly reactive Br₂.

G NBS N-Bromosuccinimide (NBS) Br2 Br₂ (low concentration) NBS->Br2 reacts with HBr HBr (trace) HBr->Br2 generates Product C3-Brominated Product Br2->Product Electrophilic Attack on Succinimide Succinimide Br2->Succinimide regenerates HBr + Pyrrole 7-Azaindole C3-Position Pyrrole->Product

Caption: Role of NBS in maintaining a low Br₂ concentration.

The Influence of the C6-Chloro Substituent

The chlorine atom at the C6 position is an electron-withdrawing group. Through its inductive effect, it slightly deactivates the entire bicyclic system towards electrophilic attack. However, this deactivation is modest and does not override the powerful activating effect of the pyrrole nitrogen. The C3 position remains overwhelmingly the most nucleophilic site on the molecule, ensuring that bromination proceeds with high fidelity at this position. The presence of the chloro group is therefore a critical design element that is installed first and does not interfere with the subsequent, highly predictable C3-bromination.

Conclusion

The synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is most reliably and efficiently achieved through a sequential halogenation strategy. This approach commences with 6-chloro-1H-pyrrolo[2,3-b]pyridine and leverages the innate electronic properties of the 7-azaindole nucleus to direct a subsequent electrophilic bromination to the C3 position with exceptional control. The use of N-Bromosuccinimide in a polar aprotic solvent like DMF at controlled temperatures represents the state-of-the-art protocol, delivering the desired product in high yield and purity. This technical guide provides both the practical steps and the underlying scientific principles necessary for researchers to confidently synthesize this valuable building block for application in pharmaceutical and materials science research.

References

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC) - NIH. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers Media. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center (DTIC). [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock. [Link]

  • A process for preparing halogenated azaindole compounds using pybrop.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC) - NIH. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent kinase inhibitors.[1] The targeted functionalization of this scaffold is a cornerstone of modern drug discovery. Specifically, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block, offering two distinct halogenated positions for sequential, site-selective modifications.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, enabling the efficient arylation, heteroarylation, or vinylation of this 7-azaindole core.[1][2] This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully performing Suzuki coupling reactions at the C-3 position of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic nuances specific to this electron-deficient heterocycle and provide a data-driven approach to reaction optimization.

Section 1: Mechanistic Insights for the 7-Azaindole Core

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is critical for troubleshooting and optimizing reactions with the 3-bromo-6-chloro-7-azaindole substrate.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 7-azaindole. This is often the rate-limiting step. The C-Br bond at the C-3 position is significantly more reactive than the C-Cl bond at C-6, allowing for selective coupling. The electron-deficient nature of the pyridine ring facilitates this step.[4]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is crucial and must be strong enough to promote boronate formation without degrading the substrate or catalyst.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for 7-Azaindole Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ (Azaindole Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product Ar-R RedElim->Product sub 3-Bromo-6-chloro-7-azaindole (Ar-Br) sub->OxAdd boronic Boronic Acid/Ester (R-B(OR)₂) boronic->Transmetal base Base base->Transmetal Workflow start Start reagents 1. Add Solids (Azaindole, Boronic Acid, Base, Catalyst/Ligand) start->reagents inert 2. Purge with Inert Gas (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Quench & Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

Sources

Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Functionalization of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted synthesis of substituted 7-azaindoles is therefore a critical task in drug discovery. The dihalogenated substrate, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, offers a versatile platform for sequential cross-coupling reactions, enabling the introduction of diverse functionalities at two distinct positions.

This application note provides a detailed guide to the selective functionalization of this substrate via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1][2] We will explore the principles of regioselectivity, the optimization of reaction parameters, and provide robust protocols for achieving high-yield, selective amination at the C-3 position, leveraging the differential reactivity of the C-Br and C-Cl bonds.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a selective mono-amination on a dihalogenated substrate hinges on the ability to discriminate between the two C-X bonds. In the Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The energy barrier for this step is dependent on the carbon-halogen bond dissociation energy, which results in a predictable reactivity trend: C–I > C–Br > C–OTf > C–Cl.[4][5]

For 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the C-Br bond at the 3-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 6-position. By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective amination at the C-3 position while leaving the C-6 chloro substituent intact for subsequent transformations.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine displaces a ligand on the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C–N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product reagents Ar-Br + HNR¹R² reagents->oa_complex base Base base->oa_complex

Buchwald-Hartwig Catalytic Cycle Diagram.

Optimizing Key Reaction Parameters

The successful amination of heteroaryl halides like 7-azaindole requires careful selection of the catalyst system and conditions, as these substrates can coordinate to the palladium center and inhibit catalysis.[9][10]

Palladium Precatalyst Selection

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more efficient and air-stable.[4][8] Buchwald's palladacycle precatalysts (e.g., G3 or G4) are designed for rapid and clean generation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[4][11]

Ligand Selection: The Critical Choice

Ligand choice is paramount for coupling challenging substrates. For heteroaryl halides, and to ensure high catalytic activity at temperatures low enough to maintain selectivity, sterically hindered, electron-rich biaryl monophosphine ligands are the gold standard.[12]

  • XPhos, RuPhos, BrettPhos: These ligands have demonstrated broad utility and high performance in C-N couplings of heteroaryl chlorides and bromides.[6][13] Their steric bulk facilitates the reductive elimination step and prevents catalyst deactivation pathways.

  • Josiphos Ligands (e.g., CyPF-tBu): These ferrocene-based ligands are also highly effective for the amination of heteroaryl chlorides and bromides.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them an excellent alternative to phosphines for this transformation.[9][12]

Base Selection

The choice of base is critical, not only for deprotonating the amine but also due to the presence of the acidic N-H proton on the pyrrole ring.

  • Strong Bases (NaOt-Bu, LHMDS): These are commonly used and highly effective.[4][8] LHMDS has been shown to be particularly effective for the amination of unprotected azaindoles.[10][13] However, very strong bases can deprotonate the substrate's N-H, which may lead to side reactions or catalyst inhibition in some cases.

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These bases offer greater functional group tolerance and can be advantageous if the substrate is sensitive.[4][6] For this specific substrate, starting with a weaker base like K₃PO₄ or Cs₂CO₃ is a prudent strategy to minimize potential complications arising from N-H deprotonation.

Solvent and Temperature

Aprotic solvents are standard. Toluene, 1,4-dioxane, and tert-butanol are excellent choices.[6][14][15] The temperature must be carefully controlled to ensure selectivity. A typical starting point is 80-100 °C, which is usually sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.

Experimental Workflow

A typical experimental workflow involves rigorous exclusion of air and moisture, as the Pd(0) catalyst and some ligands are oxygen-sensitive.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Isolation A 1. Inert Atmosphere (Glovebox or Schlenk Line) B 2. Add Precatalyst, Ligand, and Base A->B C 3. Add Substrate and Amine B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Aqueous Workup F->G H 8. Purification (Chromatography) G->H I 9. Characterization H->I

General workflow for Buchwald-Hartwig amination.

Detailed Protocols

Protocol 1: General Procedure for Regioselective Amination

This protocol provides a robust starting point for coupling various primary and secondary amines with 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Amine (primary or secondary)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), the base (2.0 equiv), and the palladium precatalyst (1-3 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place the vessel in a preheated oil bath or heating block set to 80–110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (quenching with water and extracting with an organic solvent) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

Table 1: Guideline for Reaction Optimization
ParameterCondition A (Starting Point)Condition B (For Less Reactive Amines)Condition C (Alternative System)Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G4 (3 mol%)[Pd₂(dba)₃] (2 mol%)Precatalysts ensure reliable activation. BrettPhos can be effective for hindered amines.
Ligand (Included)(Included)RuPhos (4.4 mol%)RuPhos is an excellent ligand for heteroaryl couplings.
Base K₃PO₄ (2.0 equiv)NaOt-Bu (2.0 equiv)LHMDS (2.2 equiv)Start with a milder base; use stronger bases if conversion is low. LHMDS is proven for azaindoles.[10]
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)t-BuOH (0.1 M)Solvent choice can significantly impact reaction rates and solubility.
Temperature 100 °C110 °C90 °CUse the lowest temperature required for full conversion to maximize selectivity.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure anhydrous and anaerobic conditions. Screen a different ligand/precatalyst system. Incrementally increase the temperature, but monitor for the formation of the di-aminated product. A stronger base may be required.

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: A known side reaction, often promoted by moisture or certain ligands.

    • Solution: Use rigorously dried reagents and solvents. Switching to a different ligand can sometimes suppress this pathway.

  • Loss of Regioselectivity (Double Amination):

    • Cause: Reaction temperature is too high or reaction time is too long, leading to the activation of the C-Cl bond.

    • Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a slightly lower stoichiometry of the amine (e.g., 1.05 equiv) can also help.

  • Low Yields with Unprotected N-H:

    • Cause: The deprotonated azaindole may be inhibiting the catalyst.

    • Solution: Switch to a milder base (K₃PO₄, K₂CO₃). Alternatively, consider protecting the N-H with a removable group like SEM or Boc, though this adds steps to the synthesis.[16]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Buchwald-Hartwig Coupling - YouTube. Available at: [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Available at: [Link]

  • (PDF) Efficient copper-catalyzed amination of aryl halides with amines and N H heterocycles using rac-BINOL as ligand - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1][2] Its inherent ability to mimic the purine core of ATP allows it to form critical hydrogen bond interactions with the hinge region of the kinase active site, a fundamental requirement for potent inhibition. The strategic di-halogenation of this core at the 3 and 6 positions, yielding 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine , creates a versatile and highly valuable starting material for the development of next-generation kinase inhibitors.

The bromine and chlorine substituents serve as orthogonal synthetic handles, enabling sequential and regioselective functionalization through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The 3-bromo position is particularly amenable to Suzuki-Miyaura cross-coupling for the introduction of aryl or heteroaryl moieties that can occupy the ribose-binding pocket of the kinase.[3][4] The 6-chloro position can subsequently be functionalized, for instance, via Buchwald-Hartwig amination, to introduce substituents that can extend into the solvent-exposed region, enhancing both potency and selectivity.[5][6]

This document provides detailed application notes and protocols for leveraging 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a scaffold for the synthesis and evaluation of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are well-established oncogenic drivers in a variety of human cancers.[7]

Target Focus: Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[8] These pathways are crucial for regulating cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, resulting from gene amplification, mutations, or chromosomal translocations, is a key driver in numerous malignancies, including breast, lung, and bladder cancers.[7] Consequently, the development of potent and selective FGFR inhibitors is a clinically validated strategy for cancer therapy.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Point of Inhibition.

Synthetic Protocol: From Scaffold to Potent Inhibitor

The following is a representative two-step synthetic protocol for the derivatization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine to generate a hypothetical FGFR inhibitor. This procedure is based on established palladium-catalyzed cross-coupling methodologies.[3][6]

Step 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

This step introduces a substituted aryl group at the more reactive 3-bromo position.

Synthetic_Workflow cluster_0 General Synthetic Workflow start 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine step1 Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->step1 intermediate Intermediate: 3-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) intermediate->step2 product Final Product: 3-Aryl-6-amino-1H-pyrrolo[2,3-b]pyridine Derivative step2->product

General Synthetic Workflow for Kinase Inhibitors.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Substituted Arylboronic Acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed dioxane/water mixture, followed by the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Buchwald-Hartwig Amination at the C6 Position

This step introduces an amine at the 6-chloro position, a common feature in many selective kinase inhibitors.

Materials:

  • 3-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate from Step 1 (1.0 equiv)

  • Desired Amine (e.g., N-methylpiperazine) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, NaOtBu, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add degassed anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography or preparative HPLC.

Biochemical Assay Protocol: In Vitro FGFR1 Kinase Inhibition

The following protocol outlines a method for determining the in vitro potency (IC₅₀) of synthesized compounds against FGFR1 using the ADP-Glo™ Kinase Assay (Promega).[9][10][11] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1 kinase (e.g., from Promega, Carna Biosciences)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • FGFR1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, resulting in a final assay concentration range from approximately 10 µM to 0.5 nM.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate mix in FGFR1 Kinase Buffer containing the appropriate concentration of FGFR1 and Poly(Glu,Tyr) substrate. Add 2 µL of this mix to each well.

    • Prepare a 2X ATP solution in FGFR1 Kinase Buffer. The final ATP concentration should be at or near the Kₘ for FGFR1.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

    • For the "no enzyme" negative control wells, add 2 µL of FGFR1 Kinase Buffer instead of the kinase/substrate mix.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

  • Data Normalization:

    • The "high" signal (0% inhibition) is determined from the average luminescence of the DMSO-only wells (positive control).

    • The "low" signal (100% inhibition) is determined from the average luminescence of the "no enzyme" wells (negative control).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(Luminescence_sample - Luminescence_low) / (Luminescence_high - Luminescence_low)])

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined from the fitted curve.

Table 1: Example Data for FGFR1 Inhibition

Compound Concentration (nM)% Inhibition
1000098.5
333395.2
111190.1
37075.4
12352.3
4128.9
13.710.5
4.62.1
1.50.5
0.50.1
Calculated IC₅₀ 115 nM

Conclusion

The 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a powerful and versatile starting point for the development of potent and selective kinase inhibitors. Its di-halogenated nature allows for controlled, sequential functionalization via robust and well-documented cross-coupling reactions. By following the outlined synthetic and biochemical protocols, researchers can efficiently generate and evaluate novel inhibitors against clinically relevant targets such as FGFR, thereby accelerating the drug discovery process. The methodologies described herein are intended to serve as a comprehensive guide for scientists in the field of drug development and chemical biology.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available at: [Link]

  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Available at: [Link]

  • PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Available at: [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Available at: [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at: [Link]

  • PubMed. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ScienceDirect. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Potent FGFR Inhibitors Utilizing 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver in numerous cancers, making FGFR a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged core structure for a multitude of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This application note provides a detailed guide for the synthesis of potent FGFR inhibitors using the versatile, di-halogenated starting material, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. We will explore the strategic, sequential functionalization of this building block through palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for the synthesis, purification, and characterization of a representative FGFR inhibitor.

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and angiogenesis.[1] Genetic alterations such as gene amplification, chromosomal translocations, and activating mutations in FGFRs are increasingly identified as oncogenic drivers in a variety of solid tumors, including bladder, lung, and breast cancers.[1] This has spurred the development of small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a highly effective scaffold in kinase inhibitor design. Its nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[1] The strategic placement of substituents on this core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the practical application of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a starting material for the synthesis of a potent FGFR inhibitor. The differential reactivity of the bromine and chlorine substituents allows for a regioselective, sequential introduction of molecular fragments to build a potent and selective inhibitor.

The FGFR Signaling Pathway: A Target for Cancer Therapy

Dysregulation of the FGFR signaling cascade can lead to uncontrolled cell growth and tumor progression. The canonical pathway is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This, in turn, activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Synthetic Strategy: Sequential Cross-Coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

The synthetic approach hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, C-Br bonds are more reactive than C-Cl bonds, allowing for selective functionalization at the 3-position (bromo) while leaving the 6-position (chloro) intact for a subsequent reaction. This strategy enables the introduction of different aryl or heteroaryl moieties at these two positions, which is a common feature in many potent kinase inhibitors.

Our proposed synthetic route involves a Suzuki-Miyaura coupling at the C3 position, followed by a Buchwald-Hartwig amination at the C6 position.

Synthetic_Workflow Start 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki-Miyaura Coupling (C3-Arylation) Start->Step1 Intermediate 3-Aryl-6-chloro- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (C6-Amination) Intermediate->Step2 Product Final FGFR Inhibitor Step2->Product

Caption: Proposed Synthetic Workflow.

Detailed Protocols

4.1. General Experimental Conditions

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and/or by LC-MS.

4.2. Step 1: Suzuki-Miyaura Coupling for C3-Arylation

This step introduces a key hydrophobic moiety that will occupy a hydrophobic pocket in the FGFR ATP-binding site. The choice of the boronic acid is guided by structure-activity relationship (SAR) studies of known FGFR inhibitors, where a 3,5-dimethoxyphenyl group has been shown to be beneficial for potency.[1]

Protocol: Synthesis of 6-chloro-3-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added (3,5-dimethoxyphenyl)boronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

4.3. Step 2: Buchwald-Hartwig Amination for C6-Amination

The second step involves the introduction of a solubilizing group or a group that can form additional interactions with the solvent-exposed region of the kinase. A substituted aniline is chosen here, which is a common feature in many kinase inhibitors.

Protocol: Synthesis of N-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

  • To a solution of 6-chloro-3-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 2,6-dichloro-3,5-dimethoxyaniline (1.1 eq) in anhydrous toluene are added cesium carbonate (2.0 eq) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) is added, and the reaction mixture is heated to 110 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield the final product.

Characterization and Biological Evaluation

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

5.1. In Vitro FGFR Kinase Assay

The inhibitory activity of the synthesized compounds against FGFR1, FGFR2, and FGFR3 can be determined using a variety of commercially available in vitro kinase assay kits. A typical assay measures the phosphorylation of a substrate peptide by the recombinant FGFR kinase domain in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
Example Compound 152510
Reference Inhibitor 5103

5.2. Cell-Based Proliferation Assays

The anti-proliferative activity of the compounds can be assessed in cancer cell lines with known FGFR alterations (e.g., amplification or activating mutations). Cells are treated with increasing concentrations of the compound for 72 hours, and cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay. The GI₅₀ (concentration for 50% growth inhibition) is then determined.

Structure-Activity Relationship (SAR) Insights

  • Pyrrolo[2,3-b]pyridine Core: Essential for hinge-binding interactions with the FGFR kinase domain.[1]

  • C3-Substituent: The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket, and the methoxy groups can form additional hydrogen bonds.[1]

  • C6-Substituent: The substituted aniline moiety can be modified to improve solubility and pharmacokinetic properties, as well as to fine-tune the selectivity profile against other kinases.

Conclusion

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile starting material for the synthesis of potent FGFR inhibitors. The strategic use of sequential, regioselective cross-coupling reactions allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and insights provided in this application note serve as a practical guide for researchers in the field of cancer drug discovery.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21133-21145. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architectural Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, stands out as a "privileged scaffold." Its structure, a bioisosteric mimic of purine and indole, grants it favorable properties for interacting with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] The strategic di-halogenation to create 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine transforms this core into a highly versatile and powerful building block. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for sequential, site-selective functionalization, providing a robust platform for the synthesis of complex molecular libraries and the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the applications of this key intermediate, focusing on synthetic protocols for diversification and methodologies for biological evaluation, particularly in the context of kinase inhibitor development.

Section 1: Synthetic Diversification Protocols

The primary utility of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine lies in the chemoselective functionalization of its two halogenated positions. The carbon-bromine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-6 position in palladium-catalyzed cross-coupling reactions. This reactivity differential is the cornerstone of its synthetic strategy.[3]

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[4] This protocol details the selective arylation or heteroarylation at the more reactive C-3 bromide position.

Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields, particularly with electron-rich heterocyclic substrates.[1][5] A base is required to activate the boronic acid for the transmetalation step, and a mixed solvent system often enhances solubility and reaction kinetics.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Aryl- or Heteroarylboronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03-0.05 mmol). Subsequently, add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative.[6]

Experimental Workflow Visualization:

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Combine Reactants: - 3-Br-6-Cl-Azaindole - Boronic Acid - K2CO3 inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd(dppf)Cl2 & Degassed Solvents inert->catalyst heat Heat to 90-100 °C (4-12 h) catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up (EtOAc / H2O) monitor->workup purify Flash Chromatography workup->purify product Pure 3-Aryl-6-chloro Product purify->product

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-3 position.

Protocol 2: Site-Selective Sonogashira Cross-Coupling at the C-3 Position

The Sonogashira coupling facilitates the formation of a C-C triple bond, a valuable linker in medicinal chemistry for probing deeper pockets of a target protein or for use as a synthetic handle for further transformations.[7][8]

Rationale: This reaction typically requires a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the transmetalation with the terminal alkyne.[9][10] An organic base like triethylamine (TEA) serves as both a base and a solvent.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Terminal Alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (TEA) and Tetrahydrofuran (THF) (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reactant Addition: Add degassed THF (10 mL) and TEA (5 mL). Finally, add the terminal alkyne (1.5 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS (typically 6-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Section 2: Application in Fibroblast Growth Factor Receptor (FGFR) Inhibitor Design

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[11][12] Consequently, designing potent and selective FGFR inhibitors is a major goal in oncology drug discovery.[13] The 1H-pyrrolo[2,3-b]pyridine core is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.

Mechanism of Action: FGFR inhibitors derived from this scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of the receptor and blocking the activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival.[11]

Signaling Pathway Visualization:

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->P1 Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Section 3: Biological Evaluation Protocols

Once novel derivatives are synthesized, their biological activity must be quantified. This involves a tiered approach, starting with enzymatic assays and progressing to cell-based models.

Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for measuring the concentration of a compound required to inhibit 50% of a kinase's activity (IC₅₀). Radiometric assays using ³²P- or ³³P-labeled ATP are considered a gold standard for their direct measurement of phosphate transfer.[14][15]

Rationale: The assay measures the incorporation of a radiolabeled phosphate group from ATP onto a specific peptide or protein substrate. The amount of radioactivity incorporated is directly proportional to the kinase activity. The presence of an inhibitor will reduce this signal.[16]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Synthesized inhibitor compound (serially diluted in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO (e.g., from 10 mM down to 1 nM). A typical final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture: In each well of a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant FGFR1, and the peptide substrate.

  • Inhibitor Addition: Add 1 µL of the diluted compound (or DMSO for control wells) to each well and incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration should be at or near the Kₘ for the kinase).

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter while the unused [γ-³³P]ATP is washed away. After washing and drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation: Hypothetical SAR Table

The following table illustrates how data from the kinase assay can be structured to inform SAR for a series of 3-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine analogs.

Compound IDR-Group (at C-3)FGFR1 IC₅₀ (nM)
1a Phenyl150
1b 4-Methoxyphenyl85
1c 3,5-Dimethoxyphenyl25
1d 4-Trifluoromethylphenyl250
1e 2-Naphthyl45

Interpretation: The data suggests that electron-donating groups (methoxy) at the meta and para positions of the phenyl ring enhance potency (Compound 1c vs. 1a ). Conversely, an electron-withdrawing group (trifluoromethyl) is detrimental to activity (Compound 1d ). This provides a clear vector for further optimization.

References

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Rasmussen, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • He, H., et al. (2011). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

  • Sonawane, M. D., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Cook, K. S., et al. (2001). In vitro enzymatic assays for Ser/Thr-selective protein kinases. Methods in Molecular Biology. Retrieved from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Sonawane, M. D., et al. (2020). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. Retrieved from [Link]

  • Taddei, M., et al. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • He, H., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry. Retrieved from [Link]

  • Scott, J. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Retrieved from [Link]

  • Weiss, F., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Retrieved from [Link]

  • Krzyżak, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocol for the Regioselective Sonogashira Coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Alkynylation of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The targeted functionalization of this scaffold is a cornerstone of drug discovery programs. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of diverse molecular fragments.[2]

This document provides a detailed protocol and technical guidance for the Sonogashira coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. A key consideration for this substrate is the regioselective functionalization, given the presence of two distinct halogen atoms. The established reactivity hierarchy for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Consequently, the Sonogashira coupling is anticipated to proceed selectively at the more reactive C-3 bromine position, leaving the C-6 chlorine atom untouched for potential subsequent transformations.

This protocol will detail the reaction mechanism, provide optimized conditions, discuss the role of each reagent, and address potential challenges such as the influence of the unprotected N-H of the pyrrole ring and the prevention of side reactions.

The Scientific Rationale: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[2] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of an amine base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The amine base plays a dual role in this process: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it aids in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[2]

Visualizing the Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Terminal Alkyne Pd Catalyst & Ligand CuI Base Solvent Inert_Atmosphere Degas with N2 or Ar Reagents->Inert_Atmosphere Combine in flask Heating Heat to 60-80 °C Inert_Atmosphere->Heating Stir under inert atmosphere Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction (e.g., with aq. NH4Cl) Monitoring->Quenching Upon completion Extraction Extract with Organic Solvent (e.g., EtOAc) Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product 3-Alkynyl-6-chloro-1H- pyrrolo[2,3-b]pyridine Purification->Final_Product Characterize

Caption: Workflow for the Sonogashira Coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization may be required for specific substrates.

Materials and Reagents:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas: Nitrogen (N₂) or Argon (Ar)

  • Reagents for work-up and purification: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the palladium catalyst, and CuI.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the homocoupling of the alkyne (Glaser coupling).[3]

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe.

    • Sequentially add the base (e.g., Et₃N) and the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NH₄Cl solution to quench the reaction and remove the amine base.

    • Wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is typically effective for eluting the desired product.

Key Reaction Parameters and Optimization

ParameterRecommended Starting ConditionsRationale and Optimization Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%) or Pd(PPh₃)₄ (3 mol%)PdCl₂(PPh₃)₂ is often more stable to air and moisture.[4] For less reactive alkynes or if the reaction is sluggish, catalyst loading can be increased to 5 mol%.
Copper(I) Co-catalyst CuI (6 mol%)Essential for the activation of the terminal alkyne.[2] Ensure the CuI is of high purity as impurities can hinder the reaction.
Base Et₃N or DIPEA (2.5 eq)Serves to deprotonate the alkyne and as a scavenger for the HBr generated.[2] DIPEA can be used for substrates sensitive to more nucleophilic bases.
Solvent Anhydrous THF or DMFTHF is a good starting point. DMF can be used for less soluble substrates but may require higher temperatures for removal.[5] Ensure the solvent is anhydrous and deoxygenated.
Temperature 60-80 °CThe C-Br bond on the 7-azaindole ring generally requires heating for efficient oxidative addition.[5] Start at 60 °C and increase if the reaction is slow.
Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[3]

Addressing the N-H Proton: To Protect or Not to Protect?

The acidic N-H proton of the pyrrole ring in 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can potentially be deprotonated by the amine base. This may or may not interfere with the catalytic cycle.

  • Unprotected Approach: For many substrates, the Sonogashira coupling proceeds efficiently without N-protection. The protocol described above assumes an unprotected approach, which is more atom-economical.

  • N-Protection Strategy: If the reaction yield is low or if side products are observed, N-protection should be considered. A common protecting group is tert-butyloxycarbonyl (Boc), which can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP).[6] The Boc group can be removed post-coupling under acidic conditions (e.g., with trifluoroacetic acid). Another option is a sulfonyl protecting group.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(PPh₃)₄, which can degrade upon storage, consider using a freshly opened bottle or a more stable precatalyst like PdCl₂(PPh₃)₂.

    • Insufficient Temperature: The oxidative addition to the aryl bromide may be slow. Gradually increase the reaction temperature, for instance to 100 °C, and monitor for product formation.

    • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Water can negatively impact the reaction.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Oxygen Contamination: This is the most common cause. Improve the degassing procedure of the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Conditions: As an alternative, consider a copper-free Sonogashira protocol. These reactions often require a different ligand (e.g., a bulky phosphine) and may need higher temperatures.[4]

  • Difficult Purification:

    • The 7-azaindole core is relatively polar. If the product is difficult to elute from the silica column, consider using a more polar solvent system or switching to a different stationary phase like alumina.

Conclusion

The protocol outlined provides a robust starting point for the successful regioselective Sonogashira coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. By understanding the underlying mechanism and the critical parameters, researchers can effectively synthesize a wide array of 3-alkynyl-7-azaindole derivatives, which are valuable building blocks in the pursuit of novel therapeutics. Careful attention to maintaining an inert atmosphere and the quality of reagents will ensure high yields and minimize side product formation.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kim, J., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2652. [Link]

  • Moorthy, J. N., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(25), 9870–9873. [Link]

  • Fairlamb, I. J. S., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 269-279. [Link]

  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]

  • Layek, M., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles: Pd/C-mediated alkynylation of heteroaryl halides in water. Tetrahedron Letters, 50(26), 3330-3334. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Zhu, D., et al. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Synlett, 2011(15), 2185-2186. [Link]

  • Goutal, S., et al. (2022). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates. Molecules, 27(19), 6527. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Heterocyclic Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding hits with higher ligand efficiency.[3][4] These initial fragment hits, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), provide high-quality starting points for optimization into potent and selective drug candidates.[3][5]

Within the vast landscape of fragment libraries, halogenated heterocyclic scaffolds represent a particularly valuable class of compounds. The incorporation of halogen atoms, such as bromine and chlorine, offers several strategic advantages. They can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, these halogens provide versatile synthetic handles for subsequent chemical elaboration during the hit-to-lead optimization phase.

This guide focuses on the utility of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine , a di-halogenated derivative of the 7-azaindole scaffold. The 7-azaindole core is a "privileged" structure in medicinal chemistry, known to mimic the purine scaffold and effectively interact with the hinge region of many kinases.[6][7] The presence of both a bromine and a chlorine atom on this scaffold provides two distinct points for chemical modification, allowing for a nuanced and directed exploration of the surrounding protein binding pocket.

These application notes will provide a comprehensive overview of the strategic considerations and detailed protocols for the effective use of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in an FBDD campaign.

Physicochemical Properties and Rationale for Use

The selection of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a primary screening fragment is underpinned by its desirable physicochemical properties and its inherent chemical functionality.

PropertyValue (Estimated)Rationale for FBDD
Molecular Weight~232.47 g/mol Falls within the typical range for fragments (<300 Da), ensuring a higher probability of binding to small pockets on the protein surface.[1][8]
cLogP~2.5An appropriate lipophilicity for aqueous solubility and cell permeability, while avoiding non-specific binding often associated with highly lipophilic compounds.
Hydrogen Bond Donors1 (pyrrole N-H)The pyrrole N-H can act as a crucial hydrogen bond donor, mimicking interactions of native ligands.[6]
Hydrogen Bond Acceptors1 (pyridine N)The pyridine nitrogen can serve as a key hydrogen bond acceptor, particularly in the hinge region of kinases.[6]
Rotatable Bonds0The rigid bicyclic core reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Reactive MoietiesBromo and Chloro groupsThese halogens serve as excellent handles for synthetic elaboration in hit-to-lead optimization through various cross-coupling reactions.[9]

The 7-azaindole core of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The strategic placement of the bromine at the 3-position and chlorine at the 6-position offers vectors for chemical growth into different regions of a binding pocket.

Experimental Workflows and Protocols

The successful implementation of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and subsequent optimization.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Screening Primary Screening (SPR, NMR) Hit_ID Hit Identification Screening->Hit_ID Identify Binders Validation Orthogonal Validation (e.g., ITC, Thermal Shift) Hit_ID->Validation Validate Hits Structure Structural Biology (X-ray Crystallography, NMR) Validation->Structure Confirm Binding & Mode Optimization Structure-Guided Chemistry Structure->Optimization Guide Chemistry SAR SAR Exploration (Fragment Growing/Linking) Optimization->SAR Improve Potency

Figure 1: A generalized workflow for a fragment-based drug discovery campaign, from initial screening to hit-to-lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for the primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[8][10][11]

Objective: To identify if 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine binds to the target protein and to estimate its binding affinity.

Materials:

  • Purified target protein (at >95% purity)

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (dissolved in 100% DMSO to create a high-concentration stock, e.g., 100 mM)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+) with a final DMSO concentration matching the sample solutions (typically 1-2%)

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a maximal response (Rmax) appropriate for detecting small fragment binding.

    • Activate a reference flow cell with EDC/NHS and then deactivate it to serve as a reference surface.

  • Sample Preparation:

    • Prepare a dilution series of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in running buffer. A typical concentration range for fragment screening is 10 µM to 500 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer.

  • SPR Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells.

    • Monitor the binding response in real-time.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Causality and Self-Validation:

  • Why use a reference cell? To subtract non-specific binding and bulk refractive index changes, ensuring that the observed signal is due to the specific interaction with the target protein.[10]

  • Why match DMSO concentrations? DMSO has a high refractive index, and even small differences between the sample and running buffer can lead to false-positive signals.[10]

  • Self-Validation: A dose-dependent binding response is a strong indicator of a true binding event. The ability to fit the data to a specific binding model further validates the interaction.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information, revealing the precise binding mode of the fragment.[12][13] This information is invaluable for the subsequent structure-guided optimization of the hit.[14]

Objective: To determine the three-dimensional structure of the target protein in complex with 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • Crystals of the target protein

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is recommended for weakly diffracting crystals)

Methodology:

  • Crystal Soaking:

    • Prepare a solution of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in a cryoprotectant-containing buffer at a concentration significantly above the measured KD (e.g., 1-10 mM, solubility permitting).

    • Transfer a protein crystal into this solution and allow it to soak for a defined period (ranging from minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the native protein structure as a search model.

    • Analyze the resulting electron density maps for evidence of the bound fragment. The bromine atom, with its high electron density, should be readily identifiable.

    • Model the fragment into the density and refine the structure.

Causality and Self-Validation:

  • Why soak at high concentrations? The weak affinity of fragments requires high concentrations to achieve sufficient occupancy in the crystal.[12]

  • Why is the bromine atom useful? Its anomalous scattering signal can be used to unambiguously confirm its position in the electron density map.

  • Self-Validation: Clear and unambiguous electron density for the fragment in the binding pocket is the ultimate validation of the binding event and its specific mode of interaction.

Hit_to_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking/Merging Start Initial Hit 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Grow_Br Modify at C3 (Bromo position) Start->Grow_Br Grow_Cl Modify at C6 (Chloro position) Start->Grow_Cl Link Link to another fragment in an adjacent pocket Grow_Br->Link Merge Merge with an overlapping fragment Grow_Br->Merge Grow_Cl->Link Grow_Cl->Merge

Figure 2: Hit-to-lead optimization strategies for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Hit-to-Lead Optimization via Structure-Guided Chemistry

Once the binding mode of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is confirmed, the next step is to improve its potency and selectivity through chemical modification.[15][16][17] The bromo and chloro substituents are ideal handles for this process.

Objective: To synthesize and evaluate analogs of the initial hit with improved binding affinity.

Methodology: Fragment Growing

  • Structural Analysis:

    • Carefully examine the co-crystal structure to identify unoccupied pockets and potential new interactions near the C3 (bromo) and C6 (chloro) positions of the fragment.

  • Synthetic Strategy:

    • Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new chemical moieties at the C3 and C6 positions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

    • At the C3-position (from C-Br): Explore the introduction of small alkyl or aryl groups to probe nearby hydrophobic pockets.

    • At the C6-position (from C-Cl): Consider introducing groups that can form additional hydrogen bonds or salt bridges with nearby residues.

  • Analog Evaluation:

    • Synthesize a small library of analogs based on the structural insights.

    • Evaluate the binding affinity of these new compounds using the primary screening assay (e.g., SPR).

    • Determine the co-crystal structures of the most promising analogs to validate the design strategy.

Causality and Self-Validation:

  • Why use structure-based design? It provides a rational basis for designing new compounds with a higher probability of improved binding, as opposed to random exploration.[16]

  • Why use cross-coupling reactions? They are robust and versatile methods for forming C-C, C-N, and C-O bonds, allowing for the introduction of a wide variety of chemical functionalities.

  • Self-Validation: An iterative cycle of design, synthesis, and testing, where each new analog provides information for the next design, is a self-validating process. A clear Structure-Activity Relationship (SAR) should emerge, confirming that the chemical modifications are interacting with the target as intended.

Conclusion

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a highly promising fragment for FBDD campaigns, particularly against kinase targets. Its 7-azaindole core provides a well-established scaffold for binding, while the two distinct halogen atoms offer a rich platform for synthetic elaboration. By employing a systematic workflow of biophysical screening, structural biology, and structure-guided chemistry, researchers can effectively leverage the properties of this fragment to develop novel, high-affinity lead compounds. The protocols and strategies outlined in these application notes provide a robust framework for initiating and advancing such a drug discovery program.

References

Application Note & Protocols: Orthogonal Functionalization of the Pyrrolo[2,3-b]pyridine Core via a 3-Bromo-6-Chloro Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents due to its unique ability to act as a bioisostere for purines and indoles.[1] Its capacity to form critical hydrogen bond interactions with kinase hinge regions makes it a highly sought-after motif in drug design.[1] This guide details a robust and strategic approach to the synthesis of diverse 7-azaindole libraries, leveraging the differential reactivity of the 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. This powerful building block enables selective, sequential, and orthogonal functionalization at the C3 and C6 positions, providing a streamlined pathway to complex, highly substituted derivatives for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of 7-Azaindole and Orthogonal Synthesis

The 7-azaindole scaffold is a cornerstone in modern drug discovery, most notably in the development of kinase inhibitors for oncology.[1][2][3] Marketed drugs such as Vemurafenib (B-Raf inhibitor) and Venetoclax (Bcl-2 inhibitor) feature this core, highlighting its clinical significance. The development of potent and selective inhibitors often requires the systematic exploration of chemical space around the core scaffold.[4][5][6][7][8][9]

Direct functionalization of the parent 7-azaindole can be challenging, often leading to mixtures of isomers and requiring arduous protection-deprotection sequences. A more strategic approach involves the use of pre-functionalized halogenated intermediates. Halogenated indoles and azaindoles serve as versatile handles for transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation.[10][11]

The 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate is particularly valuable due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C3 position (via Suzuki, Sonogashira, or other couplings) while leaving the C6-chloro group intact for subsequent transformations, such as Buchwald-Hartwig amination. This orthogonal strategy is paramount for efficiently generating molecular diversity from a common precursor.

Synthesis of the 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Intermediate

The synthesis of the key dihalogenated intermediate is a critical first step. While various routes to substituted azaindoles exist, a common and reliable method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Protocol 2.1: Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative synthesis and may require optimization based on available starting materials and laboratory-specific conditions.

Materials:

  • 5-Bromo-2-chloro-3-aminopyridine

  • (2,2-Diethoxyethyl)magnesium bromide (1M in THF)

  • Trifluoroacetic acid (TFA)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Step A: Pyrrole Ring Formation. To a solution of 5-bromo-2-chloro-3-aminopyridine (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add (2,2-diethoxyethyl)magnesium bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench and Extraction. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Cyclization. Dissolve the crude intermediate in a 1:1 mixture of acetonitrile and water. Add trifluoroacetic acid (2.0 equiv) and heat the mixture to 80 °C for 4 hours.

  • Work-up. Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude product is 6-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Step B: Bromination at C3. Dissolve the crude 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise.

  • Reaction Monitoring & Completion. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Final Work-up and Purification. Quench the reaction with aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Orthogonal Functionalization Strategy

The key to this methodology is the stepwise, selective functionalization of the C3 and C6 positions. The greater reactivity of the C3-Br bond allows for initial modification via palladium-catalyzed reactions, followed by functionalization of the less reactive C6-Cl bond under different, often more forcing, conditions.

Orthogonal_Functionalization Start 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine Intermediate 3-Aryl/Alkynyl-6-chloro- 1H-pyrrolo[2,3-b]pyridine Start->Intermediate Pd-Catalyzed C-C Coupling (e.g., Suzuki) at C3-Br Final 3-Aryl/Alkynyl-6-Amino- 1H-pyrrolo[2,3-b]pyridine Intermediate->Final Pd-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig) at C6-Cl

Caption: Orthogonal functionalization workflow.

Protocol I: C-C Bond Formation at C3 via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly reliable and versatile method for forming C(sp²)-C(sp²) bonds.[12] Its tolerance for a wide range of functional groups makes it ideal for the initial diversification step.[13] We will selectively couple an arylboronic acid at the C3 position.[14][15]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the more reactive C-Br bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. The C-Cl bond remains largely unreactive under these conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (R¹-Br) transmetal R¹-Pd(II)L₂(R²) pd_complex->transmetal Transmetalation (R²-B(OH)₂ + Base) transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 4.1: Selective Suzuki Coupling at the C3-Position

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Ethyl acetate, Brine, Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup. To a microwave vial or Schlenk flask, add 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the desired arylboronic acid, and the base.

  • Degassing. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition. Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heating. Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave irradiation can significantly shorten reaction times (e.g., 140 °C for 30 minutes).[16] Monitor progress by TLC or LC-MS.

  • Work-up. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to obtain the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine product.

EntryArylboronic Acid PartnerCatalyst SystemBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃>90[14]
34-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃75-85[14]
43-Thienylboronic acidPdCl₂(dppf)Na₂CO₃70-80

Yields are representative and can vary based on specific conditions and substrate.

Protocol II: C-N Bond Formation at C6 via Buchwald-Hartwig Amination

With the C3 position functionalized, the remaining C6-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[17][18] This reaction is exceptionally powerful for coupling a wide array of primary and secondary amines to aryl halides.[19][20]

Rationale and Catalyst Selection

The Buchwald-Hartwig amination of (hetero)aryl chlorides typically requires more electron-rich and sterically hindered phosphine ligands compared to the corresponding bromides.[17] Ligands like XPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are often employed to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond.[18][21] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common.[19]

Protocol 5.1: Buchwald-Hartwig Amination at the C6-Position

Materials:

  • 3-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 4.1) (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv)

  • Toluene or Dioxane, Anhydrous

  • Ethyl acetate, Water, Brine, Anhydrous sodium sulfate

Procedure:

  • Reaction Setup. In an oven-dried flask under an inert atmosphere, combine the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, and XPhos.

  • Reagent Addition. Add anhydrous toluene (or dioxane), followed by the amine, and finally the NaOtBu. Caution: NaOtBu is a strong base and should be handled under inert conditions.

  • Heating. Heat the mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up. Cool the reaction to room temperature and quench carefully by adding water. Dilute with ethyl acetate.

  • Extraction and Purification. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to yield the final 3-aryl-6-amino-1H-pyrrolo[2,3-b]pyridine derivative.

EntryAmine NucleophileLigandBaseYield (%)
1MorpholineXPhosNaOtBu80-90
2AnilineRuPhosLiHMDS75-85[19]
3BenzylamineXPhosNaOtBu>90
4PiperidineXPhosCs₂CO₃65-75

Yields are representative and depend heavily on the specific amine and aryl halide substrate.

Troubleshooting and Key Considerations

  • Dehalogenation: Side reactions, such as hydrodehalogenation (replacement of halogen with hydrogen), can occur, particularly during the Suzuki coupling. Using milder conditions, shorter reaction times, and ensuring a fully inert atmosphere can mitigate this.

  • Low Yield in Amination: The C6-Cl bond can be stubborn. If yields are low, consider switching to a more advanced catalyst system (e.g., a G3 or G4 Buchwald precatalyst), increasing the temperature, or using a stronger base like LiHMDS.

  • N-H Reactivity: While the protocols described generally show high selectivity for the aryl halide over the unprotected N-H of the pyrrole ring, N-arylation can sometimes be a competing pathway.[19] If this becomes problematic, protection of the N-H with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) may be necessary, though this adds steps to the overall synthesis.[22]

  • Purification: The final products are often polar and may require reverse-phase chromatography for high purity, especially when developing compounds for biological testing.

Conclusion

The 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate is a powerful and versatile platform for the synthesis of complex, polysubstituted 7-azaindole derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, researchers can employ a strategic and orthogonal functionalization approach. The detailed protocols for Suzuki-Miyaura coupling at C3 followed by Buchwald-Hartwig amination at C6 provide a reliable and efficient pathway to generate diverse chemical libraries, accelerating the drug discovery process for this important class of heterocyclic compounds.

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Selective Functionalization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold of immense interest to researchers in drug discovery and medicinal chemistry.[1] Its structure is bioisosteric to both indole and purine systems, allowing it to mimic the interactions of these crucial biological motifs.[2] This unique characteristic has led to the incorporation of the 7-azaindole core into numerous biologically active molecules, including several FDA-approved drugs.[2] A significant number of these agents are kinase inhibitors, where the 7-azaindole framework adeptly forms key hydrogen bonding interactions within the ATP-binding site of kinases, similar to the adenine fragment of ATP itself.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antagonists for various receptors, making it a cornerstone for developing novel therapeutics for cancer and other diseases.[3][4]

The Substrate: 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a Versatile Building Block

The di-halogenated substrate, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, is a highly valuable and versatile intermediate for building molecular complexity.[5] The presence of two different halogen atoms at distinct positions on the scaffold—a bromine at the C3 position and a chlorine at the C6 position—enables chemists to perform sequential and chemoselective cross-coupling reactions. This allows for the controlled, stepwise introduction of different functional groups, a powerful strategy for constructing diverse chemical libraries and optimizing structure-activity relationships (SAR) in drug development programs.[6]

Section 2: The Principle of Chemoselective Coupling

Reactivity Hierarchy: C-Br vs. C-Cl

The strategic foundation for selectively functionalizing 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine lies in the inherent difference in reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-OTf ≈ C-Br >> C-Cl.[7][8] This hierarchy is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bond; the C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol).[9]

Mechanism of Selective Oxidative Addition

The initial and rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a Pd(0) complex. Due to its lower bond energy, the C-Br bond undergoes oxidative addition much more readily and at lower temperatures than the more robust C-Cl bond.[10][11] By carefully selecting the palladium catalyst, supporting ligands, and reaction conditions (e.g., temperature), it is possible to exclusively activate the C3-Br bond while leaving the C6-Cl bond untouched.[6] This chemoselectivity provides a synthetic "handle" for subsequent transformations at the C6 position, if desired.

Caption: Stepwise functionalization via chemoselective coupling.

Section 3: Protocol 1 - Suzuki-Miyaura Coupling at the C3-Position

Objective & Principle

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[8][12] This protocol details the selective coupling of an aryl or heteroaryl boronic acid at the C3-position of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. The reaction relies on a palladium catalyst to mediate the transfer of the organic group from the boron reagent to the azaindole core.[12]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine232.45232 mg1.01.0
Arylboronic Acid--1.21.2
Pd₂(dba)₃915.7246 mg0.050.05
SPhos410.4841 mg0.100.10
Cs₂CO₃325.82652 mg2.02.0
Toluene/Ethanol (1:1)-10 mL--

Step-by-Step Protocol

  • To a reaction vial, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (232 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Add 10 mL of a 1:1 mixture of toluene and ethanol.

  • Seal the vial and stir the mixture at 60-80 °C. The reaction does not strictly require an inert atmosphere for this specific substrate but degassing the solvent is good practice.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

Scientist's Insight: Rationale for Reagent Selection

  • Catalyst System (Pd₂(dba)₃/SPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes rapid oxidative addition and reductive elimination, leading to efficient catalysis, even for challenging substrates.[6] Such advanced ligands are often crucial for coupling nitrogen-containing heterocycles.[13]

  • Base (Cs₂CO₃): The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[12] Cesium carbonate (Cs₂CO₃) is a moderately strong base with good solubility in the mixed solvent system, often providing superior results to other bases like K₂CO₃ or K₃PO₄ for this class of substrate.[6]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 4: Protocol 2 - Sonogashira Coupling at the C3-Position

Objective & Principle

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, creating an alkynyl-substituted arene.[14] This reaction is exceptionally useful for introducing linear structural motifs or installing a versatile functional handle for further chemistry (e.g., click reactions, reductions). The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14][15]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine232.45232 mg1.01.0
Terminal Alkyne--1.51.5
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)101.190.42 mL3.03.0
Dimethylformamide (DMF)-5 mL--

Step-by-Step Protocol

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (232 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently to 40-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, dilute the reaction with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 3-alkynyl-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Scientist's Insight: The Role of the Copper(I) Co-catalyst

The Sonogashira reaction operates via two interconnected catalytic cycles.[14] While the palladium complex undergoes the oxidative addition/reductive elimination sequence, the copper(I) co-catalyst plays a crucial role. It reacts with the terminal alkyne in the presence of the base (triethylamine) to form a copper(I) acetylide intermediate. This copper acetylide is much more nucleophilic than the alkyne itself, enabling efficient transmetalation to the Pd(II)-halide complex, which is a key step for regenerating the palladium catalyst and forming the product.[15]

Caption: Interconnected Pd/Cu cycles in Sonogashira coupling.

Section 5: Protocol 3 - Heck Coupling at the C3-Position

Objective & Principle

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[16] This protocol is designed to selectively form a C-C bond at the C3-position, yielding a 3-alkenyl-6-chloro-1H-pyrrolo[2,3-b]pyridine. The reaction proceeds via migratory insertion of the alkene into a palladium-carbon bond.[16][17]

Materials & Reagents

ReagentM.W.AmountMolesEquiv.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine232.45232 mg1.01.0
Alkene (e.g., n-Butyl Acrylate)128.170.21 mL1.51.5
Pd(OAc)₂224.5011 mg0.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3730 mg0.100.10
N,N-Diisopropylethylamine (DIPEA)129.240.26 mL1.51.5
Acetonitrile (MeCN)-5 mL--

Step-by-Step Protocol

  • In a sealed tube, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (232 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.10 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

  • Add anhydrous acetonitrile (5 mL), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and DIPEA (0.26 mL, 1.5 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC until completion (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the desired 3-alkenyl product.

Scientist's Insight: Controlling Selectivity and Geometry

  • Catalyst and Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands like P(o-tol)₃ are crucial for stabilizing the catalyst and influencing its reactivity.[16]

  • Base (DIPEA): A non-nucleophilic organic base like DIPEA is used to neutralize the H-Br that is generated during the catalytic cycle, regenerating the Pd(0) catalyst.

  • Stereoselectivity: The Heck reaction typically results in the formation of the trans alkene product with high selectivity, which is a significant advantage of this methodology.[16] This occurs via a syn-addition of the palladium-aryl group across the double bond, followed by a syn-β-hydride elimination.

Heck_Cycle center Pd(II) pd0 Pd(0) pd0->c1 Ar-Br c1->c2 Ar-Pd(II)-Br c2->c3 Alkene c3->c4 Migratory Insertion c4->c5 β-Hydride Elimination c5->pd0 Substituted Alkene + HBr

Caption: Simplified Heck catalytic cycle.

Section 6: Summary of Reaction Conditions

This table provides a comparative overview of typical starting conditions for the selective C3-functionalization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. Optimization may be required based on the specific coupling partners used.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingHeck Coupling
Coupling Partner Aryl/Heteroaryl Boronic AcidTerminal AlkyneAlkene
Pd Source Pd₂(dba)₃PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand SPhos / XPhosPPh₃ (in catalyst)P(o-tol)₃
Co-catalyst NoneCuINone
Base Cs₂CO₃ / K₃PO₄Et₃N / DIPEADIPEA / Et₃N
Solvent Toluene/EtOH, Dioxane/H₂ODMF, THFMeCN, DMF
Temperature 60 - 100 °C25 - 60 °C80 - 110 °C

Section 7: Conclusion

The 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is an exceptionally useful starting material for constructing libraries of potentially bioactive compounds. The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly chemoselective palladium-catalyzed cross-coupling reactions at the C3-position. By employing well-established protocols such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, researchers can efficiently introduce a wide array of substituents, paving the way for advanced drug discovery and material science applications. The protocols and insights provided herein serve as a robust guide for scientists aiming to leverage this powerful synthetic strategy.

Section 8: References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • 7-Azaindole: Uses and Synthesis. ChemicalBook.

  • Azaindole Therapeutic Agents. PubMed Central.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

  • Sonogashira coupling. Wikipedia.

  • Heck Reaction. Organic Chemistry Portal.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate.

  • Suzuki reaction. Wikipedia.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.

  • The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis. BenchChem.

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.

  • Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene. Benchchem.

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted 7-Azaindoles from 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique biological and physicochemical properties.[1][2][3] This guide provides an in-depth exploration of synthetic strategies for the functionalization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a highly versatile and strategic starting material. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the precise and selective introduction of diverse substituents. The causality behind experimental choices—from catalyst and ligand selection to reaction conditions—is elucidated to empower researchers in drug discovery and process development to harness the full potential of this powerful synthetic intermediate.

Foundational Principles: Understanding the Starting Material

The synthetic utility of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine hinges on the differential reactivity of its three key functionalization points: the C3-Bromine, the C6-Chlorine, and the N1-proton.

The Hierarchy of Reactivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium center typically follows the trend C-I > C-Br > C-OTf > C-Cl.[4] This principle is the cornerstone of our synthetic strategy. The C3-bromo position is significantly more reactive than the C6-chloro position, allowing for chemoselective functionalization at C3 while leaving the C6 position intact for subsequent transformations. This selective, stepwise approach is critical for building molecular complexity in a controlled manner.[4]

The Role of the N-H Proton

The pyrrole nitrogen of the 7-azaindole core is acidic and can participate in side reactions, such as N-arylation or deactivation of the catalyst.[5][6] While many modern catalyst systems show remarkable tolerance for unprotected N-H groups, N-protection is often employed to enhance substrate solubility, prevent undesired reactions, and improve yields.[5][7] Common protecting groups include methyl (-Me) or p-methoxybenzyl (-PMB), which can be installed using standard procedures before cross-coupling.[4] The choice to protect or not depends on the specific coupling partners and the catalyst system employed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-6-chloro-7-azaindole). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide - Common Synthesis Challenges

This section provides a detailed breakdown of common issues encountered during the synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired 3-Bromo Product

Question: We are experiencing significantly lower than expected yields for the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine can stem from several factors, primarily related to the choice of brominating agent, reaction conditions, and the stability of the starting material and product.

Potential Causes & Solutions:

  • Suboptimal Brominating Agent: The reactivity of the brominating agent is crucial.

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for the regioselective bromination of electron-rich heterocycles like 7-azaindoles.[1] However, its reactivity can be influenced by the solvent and reaction temperature.

      • Troubleshooting: If using NBS, ensure it is freshly recrystallized, as aged NBS can contain bromine and succinimide, which can lead to side reactions. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side product formation.

    • Elemental Bromine (Br₂): While a powerful brominating agent, Br₂ can be less selective and may lead to over-bromination or degradation of the starting material, especially with the electron-rich pyrrole ring.

      • Troubleshooting: If using Br₂, it is critical to control the stoichiometry precisely. A slow, dropwise addition of a dilute solution of bromine in a suitable solvent (e.g., acetic acid, dichloromethane) at low temperatures is recommended to enhance selectivity.

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can lead to a loss of regioselectivity and the formation of undesired byproducts.

      • Troubleshooting: Maintain strict temperature control throughout the reaction. Starting the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allowing it to slowly warm to room temperature can often improve the yield and purity of the desired product.

    • Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction pathway.

      • Troubleshooting: Aprotic solvents like DMF, THF, or acetonitrile are generally preferred. Protic solvents may interfere with the brominating agent or the substrate.

  • Starting Material Purity: Impurities in the 6-chloro-1H-pyrrolo[2,3-b]pyridine can consume the brominating agent or catalyze side reactions.

    • Troubleshooting: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary before proceeding with the bromination.

Issue 2: Poor Regioselectivity - Formation of Dibromo and Other Isomers

Question: Our reaction is producing a mixture of brominated products, including the desired 3-bromo isomer, but also dibrominated species and other positional isomers. How can we improve the regioselectivity for the C-3 position?

Answer:

Achieving high regioselectivity in the bromination of 7-azaindoles is a common challenge. The pyrrole ring is highly activated towards electrophilic substitution, and the C-3 position is generally the most nucleophilic and sterically accessible.[2] However, under harsh conditions, substitution at other positions can occur.

Controlling Regioselectivity:

  • N-Protection Strategy: The use of a protecting group on the pyrrole nitrogen can modulate the electron density of the ring system and direct bromination.

    • Rationale: A bulky protecting group, such as a sulfonyl group (e.g., tosyl or benzenesulfonyl) or a silyl group (e.g., triisopropylsilyl - TIPS), can sterically hinder the C-2 position, thereby favoring substitution at C-3.[1][3]

    • Workflow:

      • Protect the nitrogen of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

      • Perform the bromination reaction.

      • Deprotect the nitrogen to yield the final product.

  • Choice of Brominating Agent and Conditions:

    • Milder Reagents: Using a milder brominating agent like NBS is generally more selective than elemental bromine.

    • Controlled Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the brominating agent can help drive the reaction to completion without promoting significant di-substitution.

    • Low Temperature: As mentioned previously, lower temperatures reduce the reaction rate and enhance the kinetic preference for the most reactive site (C-3).

  • Theoretical Considerations: The regioselectivity of electrophilic aromatic bromination can often be predicted by computational methods that analyze the electron density and stability of the intermediates.[4]

Visualizing the N-Protection Strategy:

N_Protection_Strategy Start 6-Chloro-1H-pyrrolo[2,3-b]pyridine Protected N-Protected 6-chloro-7-azaindole Start->Protected Protection (e.g., TsCl, Pyridine) Brominated N-Protected 3-Bromo-6-chloro-7-azaindole Protected->Brominated Bromination (e.g., NBS, DMF) Final_Product 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Brominated->Final_Product Deprotection (e.g., NaOH, MeOH)

Caption: Workflow for regioselective bromination via N-protection.

Issue 3: Difficult Purification of the Final Product

Question: We are struggling to purify the 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and reagents from the reaction. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • Quench the reaction mixture with a reducing agent like sodium thiosulfate to destroy any excess brominating agent.[5]

    • Adjust the pH to neutral or slightly basic to ensure the product is in its free base form.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • This is often the most effective method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly employed. The optimal gradient will depend on the specific impurities present. Thin Layer Chromatography (TLC) should be used to determine the ideal solvent system beforehand.

  • Recrystallization:

    • If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Data Summary for a Typical Purification:

Purification StepPurposeTypical Solvents/Reagents
Aqueous Work-up Remove water-soluble impurities and reagentsSodium thiosulfate, Sodium bicarbonate, Ethyl acetate, Brine
Column Chromatography Separate isomers and closely related impuritiesSilica gel, Hexanes/Ethyl Acetate gradient
Recrystallization Remove final traces of impuritiesEthanol, Methanol, or Ethyl acetate/Hexanes

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: The most common and direct route is the electrophilic bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine. This typically involves reacting the starting material with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

Q2: Why is N-protection sometimes necessary for this synthesis?

A2: N-protection of the pyrrole nitrogen serves two main purposes:

  • Enhanced Regioselectivity: As discussed in the troubleshooting guide, a bulky protecting group can sterically hinder other positions on the pyrrole ring, directing the electrophilic attack of the bromine to the C-3 position.[1][3]

  • Improved Solubility and Handling: The protected intermediate can sometimes have better solubility in organic solvents, facilitating the reaction and purification processes.

Q3: What are the key analytical techniques to confirm the structure and purity of the final product?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will confirm the position of the bromine and chlorine atoms on the bicyclic ring system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and the characteristic isotopic pattern of a compound containing both bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Brominating Agents: NBS and especially elemental bromine are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the organic solvents used (e.g., DMF, acetonitrile, dichloromethane) are flammable and/or toxic. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of excess brominating agent can be exothermic. It should be done carefully and with cooling.

Q5: Can other halogenation methods be used to introduce the bromine at the C-3 position?

A5: While electrophilic bromination is the most common, other methods exist for the halogenation of azaindoles. For instance, enzymatic halogenation offers a green chemistry approach with high selectivity.[2] However, these methods may require specialized enzymes and conditions that are not as readily available in all laboratory settings.

Visualizing the Synthesis and Key Challenges:

Synthesis_Overview cluster_synthesis Core Synthesis Pathway cluster_challenges Common Challenges Start 6-Chloro-7-azaindole Reaction Electrophilic Bromination (e.g., NBS, DMF) Start->Reaction Product Crude Product Mixture Reaction->Product Low_Yield Low Yield Reaction->Low_Yield Regioselectivity Poor Regioselectivity Reaction->Regioselectivity Purification Purification (Chromatography, Recrystallization) Product->Purification Purification_Issues Difficult Purification Product->Purification_Issues Final_Product 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Purification->Final_Product

Caption: Overview of the synthesis pathway and associated challenges.

Section 3: Experimental Protocol

Protocol: Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Gellis, A., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(7), 5819-5855.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 33931-33935.
  • ACS Publications. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9876-9887.
  • ChemicalBook. (n.d.). 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine(1000341-61-6) 1 H NMR.
  • Nielsen, S. F., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4279.
  • NIH. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Google Patents. (2016). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • CymitQuimica. (n.d.). 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine.
  • MDPI. (2017).
  • Al-Adiwish, W. M., et al. (2013).
  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • NIH. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(48), 35054-35058.
  • NIH. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(19), 6296.
  • Poitras, J., & Beauchamp, A. L. (1994). Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. Canadian Journal of Chemistry, 72(11), 2339-2346.
  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • BLDpharm. (n.d.). 1000341-61-6|3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1 h nmr.
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7957-7967.
  • ACS Publications. (1985). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 50(23), 4615-4621.
  • ResearchGate. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Shabalin, D. A., et al. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6939.
  • ResearchGate. (2023). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles.

Sources

side reactions in the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in the synthesis of complex molecules for drug discovery is the selective bromination of heterocyclic scaffolds. 6-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-7-azaindole, is a vital building block, and its regioselective bromination is a key step in the synthesis of various kinase inhibitors and other pharmacologically active agents.[1][2]

However, the electron-rich nature of the pyrrolopyridine ring system presents unique challenges.[3][4] Researchers frequently encounter side reactions that can complicate purification, lower yields, and introduce impurities that are difficult to remove. This guide provides expert insights and practical troubleshooting strategies to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine?

The major product is overwhelmingly the 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the primary site for electrophilic aromatic substitution. Within the pyrrole moiety, the C3 position is the most nucleophilic and sterically accessible, leading to high regioselectivity under controlled conditions.[5][6]

Q2: Which brominating agent is best for this reaction?

N-Bromosuccinimide (NBS) is the most commonly recommended reagent for this transformation.[7][8] Unlike elemental bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and other side reactions.[9][10] For particularly sensitive substrates or when maximum selectivity is required, other reagents like copper(II) bromide (CuBr₂) in acetonitrile have also been used effectively for brominating azaindoles.[11]

Q3: Why is my reaction turning dark and forming tar-like substances?

This is a common sign of product or starting material decomposition. The 7-azaindole core is electron-rich and can be sensitive to the acidic conditions generated during the reaction. As the electrophilic substitution proceeds, hydrogen bromide (HBr) is released as a byproduct. This strong acid can catalyze polymerization or degradation pathways.

Preventative Measures:

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to -10 °C) to reduce the rate of decomposition.

  • Acid Scavenger: The inclusion of a mild, non-nucleophilic base like sodium bicarbonate or sodium acetate can neutralize the HBr as it forms.

  • Prompt Work-up: Once the reaction is complete, as monitored by TLC or LC-MS, quench and work up the reaction immediately to avoid prolonged exposure to acidic conditions.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues and provides actionable solutions to improve reaction outcomes.

Issue 1: Formation of a Di-brominated Product

Q: My mass spectrometry analysis shows a peak corresponding to the addition of two bromine atoms. How can I prevent this over-bromination?

Over-bromination is the most common side reaction, occurring when the mono-brominated product, which is still electron-rich, undergoes a second electrophilic substitution.

Causality & Mechanism: The first bromination at C3 slightly deactivates the ring, but it often remains sufficiently nucleophilic to react with a potent electrophile, especially if there is an excess of the brominating agent or the reaction temperature is too high. The second bromination can occur at other positions of the pyrrole or even the pyridine ring under harsh conditions.

Solutions:

ParameterRecommended AdjustmentRationale
Stoichiometry Use 1.0 to 1.05 equivalents of NBS.Precisely controlling the amount of the limiting reagent is the most effective way to prevent reaction with the product.
Reagent Addition Add NBS portion-wise or as a solution in the reaction solvent over a prolonged period.This maintains a low instantaneous concentration of the brominating agent, favoring the more reactive starting material over the less reactive mono-bromo product.[9]
Temperature Maintain the reaction at a low temperature (0 °C is a good starting point).Lowering the temperature decreases the reaction rate, increasing the selectivity for the most reactive site on the most reactive species (the starting material).[12]
Monitoring Monitor the reaction closely using TLC or LC-MS and quench immediately upon consumption of the starting material.Allowing the reaction to proceed longer than necessary provides an opportunity for the slower, undesired over-bromination to occur.
Issue 2: Poor Conversion or No Reaction

Q: My reaction has stalled, with a significant amount of starting material remaining even after several hours. What could be the cause?

Poor conversion can stem from several factors related to reagent quality and reaction setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction conversion.

Detailed Solutions:

  • NBS Purity: N-Bromosuccinimide can decompose over time, appearing yellow or brown due to the formation of Br₂. Impure NBS can lead to inconsistent results. It can be purified by recrystallization from water.[7]

  • Solvent Choice: The reaction mechanism can be influenced by the solvent.[9] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for the electrophilic bromination of heterocycles.

  • Activation: While low temperatures are good for selectivity, some activation energy is still required. If the reaction is clean but slow at 0 °C, consider allowing it to warm to room temperature.

Issue 3: Formation of Isomeric Byproducts

Q: I'm observing a minor product with the same mass as my desired compound, suggesting the formation of a regioisomer. Why is this happening?

While C3 bromination is strongly favored, minor amounts of other isomers (e.g., C2, C4, or C5-bromo) can form depending on the specific conditions and if any protecting groups are present on the pyrrole nitrogen.

Factors Influencing Regioselectivity:

  • N-Protection: A large protecting group on the pyrrole nitrogen (N1) can sterically hinder the C2 position, but it can also influence the electronic distribution of the ring system. Ensure your protecting group strategy is not inadvertently directing the substitution elsewhere.

  • Reaction Mechanism: While typically an ionic electrophilic substitution, radical pathways can be initiated, especially in non-polar solvents like CCl₄ with light or a radical initiator.[9][13] These radical reactions can sometimes lead to different selectivity profiles. Ensure the reaction is run in the dark and without radical initiators unless a specific radical pathway is intended.

  • Solvent Effects: The choice of solvent can influence selectivity. Hexafluoroisopropanol (HFIP), for example, has been shown to enable mild and highly regioselective halogenations of various arenes and heterocycles with NBS.[14]

Mitigation Strategy: A thorough screen of solvents and temperatures is the best approach. Start with the mildest conditions known to be effective (e.g., NBS in MeCN at 0 °C) and adjust from there.

Experimental Protocol: Selective C3-Bromination

This protocol is a robust starting point for the selective mono-bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Upon complete consumption of the starting material, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Reaction Pathway Visualization

The following diagram illustrates the generally accepted mechanism for electrophilic bromination at the C3 position.

Caption: Mechanism of C3 bromination on the 7-azaindole core.

References

  • Vertex AI Search. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination.
  • Lill, S. O. N., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4987. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Shaabani, A., et al. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 27(8), 1489-1495. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. Available at: [Link]

  • Samanta, U., & Bhattacharya, S. (2000). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 39B(10), 739-743. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2, 941018. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • ResearchGate. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • MDPI. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Reddit. (2022). Bromination Help. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Available at: [Link]

  • Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Retrieved from [Link]

  • ACS Publications. (1982). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 47(25), 4961-4965. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1334-1343. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1971). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (21), 3753-3763. Available at: [Link]

  • Bridgewater State University Virtual Commons. (2012). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]

  • ChemRxiv. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 11(40), 24929-24933. Available at: [Link]

  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-Bromo-6-chloro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. Our goal is to provide field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve optimal reaction outcomes.

Introduction: The Challenge of the 7-Azaindole Core

The 7-azaindole scaffold is a privileged structure in medicinal chemistry. However, its functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges. The substrate, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, contains multiple potential points of interference for a typical Suzuki-Miyaura reaction:

  • Two Halide Sites: The presence of both a bromine at the C-3 position and a chlorine at the C-6 position requires conditions that are selective for the more reactive C-Br bond.[1][2]

  • Catalyst Inhibition: The pyridine nitrogen (at position 7) can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.[3]

  • N-H Acidity: The pyrrole N-H proton is acidic and can react with the base, forming an anionic species that may complicate the catalytic cycle.[4]

This guide will address these issues head-on, providing you with the knowledge to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion of my starting material. What are the most likely causes and how can I fix it?

This is the most common issue encountered. A low or zero yield can typically be traced back to one of four key areas: the catalyst system, the reaction conditions, reagent quality, or the experimental setup.

Possible Cause 1: Inactive Catalyst or Inappropriate Ligand

The palladium catalyst is the heart of the reaction. If it is not active, no coupling will occur.

  • Expertise & Causality: The active catalytic species is Pd(0). Oxygen can rapidly and irreversibly oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle.[5] Furthermore, the 7-azaindole substrate itself can act as an inhibitor.[3] Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are designed to overcome these issues.[6][7] These ligands accelerate the key steps of oxidative addition and reductive elimination while stabilizing the Pd(0) center against deactivation.[6]

  • Solution:

    • Switch to a Modern Catalyst System: Use a pre-formed catalyst (precatalyst) or a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand. For 7-azaindole substrates, SPhos and XPhos have shown excellent results.[8]

    • Ensure Inert Atmosphere: The reaction must be rigorously degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from poisoning the catalyst.[5][9] Purge your solvent and the reaction vessel thoroughly before adding the catalyst.

Possible Cause 2: Suboptimal Base or Solvent

The base is not merely a spectator; it is a critical reagent in the catalytic cycle.[10]

  • Expertise & Causality: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate is what participates in the transmetalation step, transferring the organic group to the palladium center.[11] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient. The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).[11]

  • Solution:

    • Screen Bases: Inorganic bases are typically used. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging substrates, as they are stronger and can have better solubility characteristics in common solvent systems.

    • Choose an Appropriate Solvent: A mixture of an organic solvent with water is common. 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are excellent starting points.[11][12] The water helps to dissolve the inorganic base. Ensure solvents are of high purity and are properly degassed.

Possible Cause 3: Poor Reagent Quality

  • Expertise & Causality: Boronic acids are susceptible to decomposition, particularly via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[13] This is especially problematic for electron-deficient or some heteroaryl boronic acids and can be accelerated by high temperatures.[14][15]

  • Solution:

    • Check Boronic Acid Purity: Use high-purity boronic acid. If it is old or has been stored improperly, its quality may be compromised.

    • Consider Boronate Esters: For particularly unstable coupling partners, consider using the corresponding pinacol boronate ester. These are generally more stable to storage and less prone to protodeboronation, though they may react more slowly.[16][17]

SymptomPossible CauseRecommended Action
No product, starting material recoveredCatalyst Inactivity Switch to a modern precatalyst (e.g., SPhos Pd G3). Ensure rigorous exclusion of oxygen via degassing and maintaining an inert atmosphere.[5]
Low conversion, sluggish reactionSuboptimal Base/Solvent Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] Use a solvent system like 1,4-Dioxane/H₂O (4:1).[12]
Low yield, side products observedBoronic Acid Decomposition Use fresh, high-purity boronic acid. Consider using the more stable pinacol boronate ester.[16] Lower the reaction temperature if possible.
Unreproducible resultsInconsistent Setup Standardize the degassing procedure. Ensure all reagents are anhydrous where specified and handled under an inert atmosphere.[18]
Q2: My reaction is producing significant side products. What are they and how can I minimize them?

The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation:

    • What it is: The boronic acid (R-B(OH)₂) reacts with a proton source to give the corresponding arene (R-H), effectively destroying your nucleophile.[13]

    • Causality: This side reaction is often competitive with the desired coupling and is promoted by high temperatures, prolonged reaction times, and the presence of water, especially under non-optimal pH conditions.[13][14]

    • Solution: Use a more active catalyst system to accelerate the desired Suzuki coupling, allowing it to "outrun" the decomposition.[14] Avoid unnecessarily high temperatures or long reaction times. Using a boronate ester can also suppress this pathway.[13]

  • Homocoupling:

    • What it is: Two molecules of the boronic acid couple to form a symmetrical biaryl (R-R).

    • Causality: This is often caused by the presence of oxygen, which can promote an alternative catalytic cycle leading to the homocoupled product. It can also occur at high temperatures.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[9] Ensure your inert atmosphere is maintained throughout the reaction.

Q3: Should I be concerned about selectivity between the C-3 Bromo and C-6 Chloro positions?

For this specific substrate, selectivity is generally high under standard conditions.

  • Expertise & Causality: The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center. The relative reactivity for this step is C-I > C-Br > C-Cl.[19] Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position.[5]

  • Optimization Point: You can leverage this reactivity difference to your advantage. Mild reaction conditions (lower temperatures, less active catalysts) will almost exclusively favor coupling at the C-3 position. Only under very harsh or forcing conditions, or with catalyst systems specifically designed for activating C-Cl bonds, would you expect to see significant coupling at the C-6 position.[1] A recent study on the one-pot diarylation of a similar 7-azaindole core demonstrated selective C-3 arylation at 60 °C, followed by C-6 arylation at a higher temperature of 110 °C with a fresh charge of catalyst.[8]

Data Presentation & Recommended Protocols

Table 1: Comparison of Boron Reagents
FeatureBoronic Acid (Ar-B(OH)₂)Pinacol Boronate Ester (Ar-Bpin)
Reactivity Generally more reactive, leading to faster reaction times.[16]Often less reactive, may require higher temperatures or longer times.
Stability Prone to decomposition (e.g., protodeboronation, oxidation).[13][16]Significantly more stable, easier to handle, purify, and store.[16]
Purity Can be challenging to obtain in high purity.Generally high; can be purified by chromatography.[16]
Typical Use Case Standard choice for robust, fast couplings.Preferred for unstable aryl/heteroaryl groups or when reaction reproducibility is critical.
Table 2: Recommended Starting Conditions for Selective C-3 Arylation
ComponentRecommendationMolar Equiv.Rationale
Aryl Halide 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine1.0Limiting Reagent
Boron Reagent Arylboronic Acid or Pinacol Ester1.2 - 1.5Slight excess to drive reaction to completion.[8]
Palladium Source Pd₂(dba)₃2.5 mol%A reliable Pd(0) source.
Ligand SPhos5 mol%Bulky, electron-rich ligand proven effective for this scaffold.[8]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Strong base to ensure efficient boronate formation.[4][8]
Solvent 1,4-Dioxane / H₂O4:1 or 5:1 ratioExcellent solvent system for Suzuki couplings.[4][12]
Temperature 60 - 90 °CN/ABalances reaction rate while minimizing side reactions.[8]

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the Suzuki catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-B(OH)₃⁻) trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product reagents Ar-X + R-B(OH)₂ base Base (e.g., K₃PO₄) boronate R-B(OH)₃⁻ (Activated Boronate)

Caption: The Suzuki-Miyaura Catalytic Cycle.[11]

Troubleshooting_Flowchart decision decision solution solution issue issue start Start Optimization q1 Low or No Yield? start->q1 issue_catalyst Possible Cause: Catalyst/Ligand/Atmosphere q1->issue_catalyst Yes q2 Significant Side Products? q1->q2 No (Yield > 70%) solution_catalyst 1. Use Buchwald Pre-catalyst (e.g., SPhos G3). 2. Ensure rigorous degassing (Ar/N₂ sparging). 3. Check reagent purity. issue_catalyst->solution_catalyst Action issue_side_products Possible Cause: Protodeboronation or Homocoupling q2->issue_side_products Yes end Reaction Optimized q2->end No solution_side_products 1. Lower reaction temperature. 2. Use boronate ester for unstable partners. 3. Ensure O₂ is excluded to prevent homocoupling. issue_side_products->solution_side_products Action

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: General Procedure for C-3 Arylation

This protocol is a starting point and may require optimization for your specific arylboronic acid.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • SPhos (0.05 equiv, 5 mol%)

  • K₃PO₄ (finely powdered, dried) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water separately with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.[9]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025).
  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Zhang, T., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Ijaz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Li, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ch-Chien, T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Ch-Chien, T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • BenchChem. (2025). Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions.
  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • St. Denis, J. D., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This critical heterocyclic building block is a cornerstone in the development of numerous targeted therapeutics, particularly kinase inhibitors.[1][2][3] However, transitioning its synthesis from the laboratory bench to a large-scale manufacturing environment presents a unique set of challenges. This guide is structured to provide direct, actionable solutions to common issues encountered during scale-up, ensuring process robustness, safety, and product quality.

Synthesis Overview: A Common Pathway

A prevalent and scalable strategy for synthesizing 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine involves the electrophilic bromination of the precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine. The electron-rich nature of the pyrrole ring directs the substitution primarily to the C3 position. The choice of brominating agent and reaction conditions is paramount to achieving high selectivity and yield.

cluster_main Proposed Synthetic Pathway A 6-chloro-1H-pyrrolo[2,3-b]pyridine B 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine A->B   Electrophilic Bromination   (e.g., NBS, THF)   Controlled Temperature

Caption: General synthetic route to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: Low Yield and Poor Regioselectivity in Bromination

Question: My large-scale bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine is resulting in low yields and a significant amount of di-brominated and other isomeric impurities. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic scale-up challenge rooted in the high reactivity of the 7-azaindole core. The pyrrole moiety is highly activated towards electrophilic attack, making the reaction sensitive to conditions. Uncontrolled reactivity leads to side products.

Causality Explained: The C3 position of the pyrrolo[2,3-b]pyridine scaffold is the most nucleophilic and kinetically favored site for electrophilic substitution. However, if the reaction conditions are too harsh (e.g., highly reactive brominating agent, elevated temperature), the reaction can overcome the activation barrier for substitution at other positions (like C2 or C5) or lead to di-bromination.

Troubleshooting Protocol:

  • Re-evaluate Your Brominating Agent:

    • Molecular Bromine (Br₂): While effective, Br₂ is a highly reactive and corrosive fuming liquid, making it difficult to handle and control on a large scale.[4] Its high reactivity often leads to over-bromination and is a significant safety hazard.[5][6]

    • N-Bromosuccinimide (NBS): This is the preferred reagent for controlled, large-scale brominations of electron-rich heterocycles.[4] As a solid, it allows for more controlled, portion-wise, or solution-based addition. It is a milder source of electrophilic bromine, enhancing selectivity for the C3 position.

  • Optimize Solvent Choice and Safety:

    • Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are excellent choices. They provide good solubility for the substrate and NBS without being overly reactive.

    • A Word of Caution on DMF: While often used in lab-scale synthesis, N,N-Dimethylformamide (DMF) can be hazardous with brominating agents at scale. It has been reported to react exothermically with reagents like NBS and Br₂, acting more as a reactant than a solvent.[4] We strongly advise against using DMF in large-scale brominations.

  • Implement Strict Temperature Control:

    • This reaction is exothermic. The heat generated can accelerate side reactions.

    • Actionable Step: Cool the solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine to a low temperature (typically 0°C to -10°C) before beginning the addition of the brominating agent. Maintain this temperature throughout the addition process. The controlled, slow addition of NBS (either as a solid in portions or as a solution in the reaction solvent) is critical for managing the exotherm.

  • Control Stoichiometry:

    • Use a minimal excess of the brominating agent. A stoichiometry of 1.05 to 1.1 equivalents of NBS is typically sufficient to drive the reaction to completion without promoting significant byproduct formation. Avoiding large molar excesses is a key principle of green and safe chemistry.[7]

Recommended Experimental Protocol (Starting Point):

  • Charge a suitable, inerted reactor with 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and THF (10-15 volumes).

  • Cool the stirred solution to between -5°C and 0°C.

  • In a separate vessel, prepare a solution of NBS (1.05 eq.) in THF (3-5 volumes).

  • Slowly add the NBS solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours, monitoring for completion by HPLC.

  • Initiate the workup procedure once the starting material is consumed.

start Low Yield / Purity in Bromination check_reagent 1. Review Brominating Agent start->check_reagent check_temp 2. Assess Temperature Control check_reagent->check_temp No (Using NBS) sol_reagent_br2 Using Br2? High risk of over-bromination. check_reagent->sol_reagent_br2 Yes check_solvent 3. Evaluate Solvent System check_temp->check_solvent No (Temp OK) sol_temp_high Addition too fast or T > 5°C? Exotherm causes side reactions. check_temp->sol_temp_high Yes sol_solvent_dmf Using DMF? Potential for runaway reaction. check_solvent->sol_solvent_dmf Yes end_node Optimized Process: High Yield & Purity check_solvent->end_node No (Solvent OK) Re-check stoichiometry sol_reagent_nbs Switch to NBS for milder, more selective reaction. sol_reagent_br2->sol_reagent_nbs sol_reagent_nbs->end_node sol_temp_low Implement slow, dose-controlled addition at 0°C to -10°C. sol_temp_high->sol_temp_low sol_temp_low->end_node sol_solvent_thf Switch to a safer solvent like THF or Acetonitrile. sol_solvent_dmf->sol_solvent_thf sol_solvent_thf->end_node

Caption: Troubleshooting workflow for bromination optimization.

Issue 2: Product Purification and Impurity Removal at Scale

Question: My crude product contains starting material, di-brominated species, and succinimide. Column chromatography is not an option for our multi-kilogram batches. What are effective, scalable purification methods?

Answer: Effective large-scale purification relies on exploiting differences in the physical properties (primarily solubility) of the product and its impurities.

Common Impurities and Their Sources:

ImpurityLikely SourceRecommended Purification Method
6-chloro-1H-pyrrolo[2,3-b]pyridine Incomplete reactionRecrystallization
Di-bromo species Over-bromination due to poor controlRecrystallization, Slurry Wash
Succinimide Byproduct from NBS reagentAqueous workup, Recrystallization
Isomeric bromo-impurities Poor regioselectivityRecrystallization (may be difficult)

Scalable Purification Strategies:

  • Aqueous Workup: After quenching the reaction (e.g., with sodium thiosulfate or sodium bisulfite solution), perform a thorough aqueous wash. Succinimide, the byproduct of NBS, is water-soluble and will be largely removed during this phase.

  • Crystallization / Recrystallization: This is the most powerful tool for purifying crystalline solids at scale.

    • Solvent Screening: Identify a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Suggested Systems: Common solvent systems for this class of compounds include:

      • Isopropanol (IPA) / Water

      • Ethyl Acetate / Heptane

      • Toluene

    • Procedure: Dissolve the crude material in the minimum amount of hot solvent, filter if necessary to remove particulates, allow it to cool slowly to form well-defined crystals, isolate by filtration, and wash with cold solvent.

  • Slurry Wash: If the crude product is already a solid with reasonable purity, a slurry wash can be very effective.

    • Procedure: Suspend the crude solid in a solvent where the product has very low solubility but the impurities are moderately soluble (e.g., methyl tert-butyl ether (MTBE) or a specific ratio of ethyl acetate/heptane). Stir the slurry for a period (e.g., 1-4 hours) at a controlled temperature, then filter and dry the product. This efficiently washes away more soluble impurities.

Issue 3: Safety Management for Large-Scale Bromination

Question: What are the critical safety hazards to address when scaling this bromination from grams to kilograms?

Answer: Safety is the paramount concern in any scale-up operation, and bromination reactions demand rigorous safety protocols due to both reagent hazards and process risks.[6]

Key Hazard Categories and Mitigation:

  • Chemical Hazards:

    • Brominating Agents: As discussed, molecular bromine is a violent oxidizer, highly toxic, and corrosive.[5] NBS is a strong oxidant and can be incompatible with certain solvents.[4]

    • HBr Byproduct: The reaction often generates hydrogen bromide (HBr) gas, which is corrosive and toxic.

    • Mitigation:

      • Prefer milder, solid reagents like NBS over Br₂.[4]

      • Ensure all transfers of corrosive materials are done in a well-ventilated area using appropriate transfer equipment.

      • The reactor must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize any HBr gas evolved.

  • Process Hazards (Runaway Reactions):

    • Exotherm: The primary process risk is an uncontrolled exotherm leading to a runaway reaction.[6][8]

    • Mitigation:

      • Engineering Controls: Use a reactor with adequate cooling capacity and a reliable temperature monitoring system.

      • Dose-Controlled Addition: Never add the brominating agent all at once. A slow, controlled addition rate is the most critical factor in managing the reaction's heat output.[4]

      • Consider Flow Chemistry: For very large scales, continuous flow processing offers a safer alternative. In-situ generation of the brominating agent (e.g., from NaOCl and HBr) can be coupled directly with the reaction, minimizing the inventory of hazardous reagents at any given time.[6][8]

  • Material and Equipment Compatibility:

    • Corrosion: Bromine and HBr are highly corrosive to many metals.

    • Mitigation:

      • Use glass-lined reactors, borosilicate glass equipment, or PVDF-lined components for all parts that will come into contact with the reaction mixture.[5]

      • Use appropriate gaskets (e.g., PTFE) that are resistant to the chemicals involved.

  • Personal Protective Equipment (PPE):

    • Required PPE: Mandate the use of appropriate PPE, including respiratory protection (hoods with breathing air may be necessary when handling large quantities), chemical-resistant gloves, splash goggles, face shields, and chemical-resistant aprons or suits.[5]

References

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • A Dangerous Bromance. (2024, February 19). Scientific Update. Retrieved from [Link]

  • Van de Pas, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4087. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 12(1), 1-10. Retrieved from [Link]

  • Van de Pas, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the selection, application, and removal of nitrogen protecting groups for this electron-deficient 7-azaindole system.

The inherent nucleophilicity of the pyrrole nitrogen in the 7-azaindole core necessitates protection to ensure regioselectivity in subsequent functionalization reactions, such as metal-catalyzed cross-couplings or metalation.[3][4] However, the electron-withdrawing nature of the pyridine ring and the halogen substituents in 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can pose unique challenges for both the protection and deprotection steps.[5] This guide will address these challenges head-on, providing troubleshooting advice and a comprehensive FAQ section to support your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the protection and deprotection of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Incomplete or Low Yield of N-Protection

  • Question: I am observing a low yield or incomplete conversion when attempting to protect the pyrrole nitrogen of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine with a standard Boc or Tosyl protection protocol. What could be the cause, and how can I improve the reaction efficiency?

  • Answer: The reduced nucleophilicity of the pyrrole nitrogen in your substrate, due to the electron-withdrawing effects of the chloro and bromo substituents and the pyridine nitrogen, is a likely culprit.[6][7] Standard protection conditions may not be sufficiently forcing.

    Troubleshooting Steps:

    • Stronger Base/Activation: For Boc protection, consider using a stronger base than triethylamine, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to ensure complete deprotonation of the pyrrole nitrogen. For sulfonyl protections, the use of a stronger base like NaH is also recommended.[8]

    • Alternative Reagents: For carbamate protections on electron-deficient pyrroles, the in situ generation of a more reactive iodoformate from a chloroformate and a catalytic amount of tetrabutylammonium iodide (TBAI) can significantly improve yields.[6][7]

    • Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary. However, monitor the reaction closely by TLC or LC-MS to avoid potential decomposition.

Issue 2: Difficulty in Removing the N-Protecting Group

  • Question: I am struggling to deprotect my N-protected 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative. Standard acidic or basic conditions are either ineffective or lead to decomposition of my product. What are my options?

  • Answer: The stability of the protecting group, coupled with the potential sensitivity of your functionalized azaindole, requires a carefully chosen deprotection strategy.

    Troubleshooting Steps:

    • For N-Boc Deprotection:

      • Mild Acidic Conditions: If strong acids like TFA are causing degradation, consider milder acidic conditions such as 4M HCl in dioxane or simply heating in a protic solvent like methanol.[9] Thermal deprotection in a high-boiling solvent like dioxane or toluene can also be effective.[10][11]

      • Basic Conditions: While less common, N-Boc deprotection can be achieved under basic conditions, for instance, with sodium carbonate in refluxing DME.[10]

      • Neutral Conditions: For highly sensitive substrates, neutral deprotection methods using reagents like oxalyl chloride in methanol can be explored.[12][13]

    • For N-Tosyl (Ts) Deprotection:

      • Strong Basic Hydrolysis: Saponification with a strong base like NaOH or KOH in a mixture of alcohol and water at elevated temperatures is a standard method.[14]

      • Reductive Cleavage: Reagents like sodium naphthalenide can reductively cleave the N-S bond under mild conditions, which can be advantageous if your molecule is base-sensitive.[15]

      • Alternative Mild Conditions: For certain substrates, treatment with acetic anhydride and pyridine has been reported to remove the tosyl group.[16]

    • For N-SEM Deprotection:

      • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for SEM deprotection.[17][18]

      • Acidic Conditions: Strong acids like TFA can also cleave the SEM group, but this can sometimes lead to side products due to the release of formaldehyde.[19][20]

      • Lewis Acids: Mild Lewis acids such as MgBr₂ can be effective for SEM deprotection, especially when other acid-labile groups are present.[21]

Issue 3: Side Reactions During Deprotection

  • Question: During the deprotection of my N-SEM protected 2-aryl-4-amino-3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, I am observing the formation of an unexpected tricyclic byproduct. What is happening and how can I prevent it?

  • Answer: This is a known issue with SEM deprotection under acidic conditions.[19][20] The cleavage of the SEM group releases formaldehyde, which can then react with the deprotected pyrrole and another nucleophilic site on your molecule (in this case, the 4-amino group) to form a cyclic product, such as an eight-membered ring.[19]

    Preventative Measures:

    • Include a Formaldehyde Scavenger: Adding a scavenger like a thiol (e.g., thiophenol) or an electron-rich aromatic compound to the reaction mixture can trap the liberated formaldehyde and prevent side reactions.

    • Switch Deprotection Method: Opt for a fluoride-based deprotection method (e.g., TBAF), which does not generate formaldehyde.[21]

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for my specific reaction sequence involving 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine?

A1: The choice of protecting group depends on the downstream reaction conditions you plan to employ. This is a key aspect of developing an "orthogonal protecting group strategy".[22][23]

  • For reactions involving strong bases or organometallic reagents (e.g., lithiation): Electron-withdrawing protecting groups like Tosyl (Ts) or other sulfonyl groups are highly recommended.[8] They increase the acidity of the remaining C-H protons on the pyrrole ring, facilitating regioselective deprotonation, while also being stable to these conditions.[24]

  • For reactions under acidic or neutral conditions (e.g., some cross-coupling reactions): A Boc group is often a good choice due to its ease of removal with acid. However, be mindful of its potential lability if your subsequent steps involve even mild acidic workups.

  • For maximum versatility and mild removal: The SEM group is an excellent option. It is stable to a wide range of conditions and can be removed with fluoride ions or mild Lewis acids, offering orthogonality to many other protecting groups.[18][25]

Q2: Can I perform a regioselective lithiation on N-protected 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine?

A2: Yes, regioselective lithiation is a powerful tool for functionalizing the 7-azaindole core.[3] The choice of protecting group is critical here.

  • Using a bulky protecting group like triisopropylsilyl (TIPS) can direct lithiation to a specific position by sterically hindering other sites.[26]

  • An electron-withdrawing protecting group like Tosyl can direct lithiation to the C2 position.

It is crucial to carefully control the reaction temperature (typically -78 °C) and the stoichiometry of the organolithium reagent to achieve the desired regioselectivity and avoid side reactions.[27]

Q3: Are there any protecting-group-free strategies for functionalizing 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine?

A3: While protecting the pyrrole nitrogen is generally advisable for achieving high yields and regioselectivity, some reactions can be performed on the unprotected azaindole. For instance, certain Suzuki-Miyaura couplings can proceed on the unprotected substrate, although the reaction conditions need to be carefully optimized.[28] However, for more complex synthetic sequences involving multiple steps, a well-planned protecting group strategy is usually more robust and reliable.

Summary of Common Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsKey Considerations
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂ or NaH, Boc₂O, THFTFA, CH₂Cl₂; 4M HCl in dioxane; Na₂CO₃, DME (reflux)[10]Acid-labile, may not be stable to some cross-coupling conditions.
p-ToluenesulfonylTsTsCl, NaH, DMFNaOH, MeOH/H₂O (reflux); Mg, MeOH; Na/naphthalene[15]Stable to strong bases and organometallics; requires harsh deprotection.
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, NaH, DMFTBAF, THF; TFA, CH₂Cl₂; MgBr₂, Et₂O[21]Versatile and stable; mild deprotection options available.
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF; HF-PyridineBulky group, can direct regioselectivity of other reactions.[26]

Experimental Workflow Diagrams

General Protection/Deprotection Workflow

G cluster_protection Protection Step cluster_reaction Functionalization cluster_deprotection Deprotection Step A 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine B N-Protected Intermediate A->B Protecting Group Reagent (e.g., Boc₂O, TsCl, SEMCl) Base (e.g., NaH, KOtBu) Solvent (e.g., THF, DMF) C Functionalized N-Protected Intermediate B->C Desired Reaction (e.g., Suzuki Coupling, Lithiation, etc.) D Final Functionalized Product C->D Deprotection Reagent (e.g., TFA, NaOH, TBAF)

Caption: General workflow for the protection, functionalization, and deprotection of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Decision Tree for Protecting Group Selection

G Start Start: Need to protect N-H Q1 Will the subsequent reaction involve strong bases or organometallics? Start->Q1 PG_Sulfonyl Use Sulfonyl (e.g., Tosyl) Q1->PG_Sulfonyl Yes Q2 Is mild deprotection required for a sensitive substrate? Q1->Q2 No PG_SEM Use SEM Q2->PG_SEM Yes PG_Boc Use Boc Q2->PG_Boc No

Caption: Decision-making flowchart for selecting an appropriate N-protecting group.

References

catalyst selection for efficient cross-coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working on the cross-coupling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole derivative is a valuable scaffold in medicinal chemistry, and its selective functionalization is crucial for developing novel therapeutics.[1][2] This document offers in-depth troubleshooting, frequently asked questions, and optimized protocols to navigate the complexities of catalyst selection and reaction optimization for this specific substrate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in cross-coupling reactions.

Q1: Why is selective cross-coupling at the C3-Br bond heavily favored over the C6-Cl bond?

A1: The selectivity is dictated by the inherent difference in reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity order is I > Br > OTf > Cl.[3] The Carbon-Bromine (C-Br) bond at the 3-position is significantly weaker and thus more susceptible to oxidative addition by the palladium catalyst than the more robust Carbon-Chlorine (C-Cl) bond at the 6-position. This allows for a predictable and selective reaction at the C3 position under carefully controlled conditions, leaving the C6-chloro group available for subsequent transformations.[3]

Q2: What are the most common and effective cross-coupling reactions for this substrate?

A2: The most versatile and widely applied cross-coupling reactions for aryl halides like 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[1][3] These methods are staples for forming carbon-carbon and carbon-nitrogen bonds, which are critical for synthesizing diverse libraries of compounds for drug discovery.

Q3: Is protection of the N-H group on the pyrrolo[2,3-b]pyridine core necessary?

A3: This is a critical consideration. While not always mandatory, N-H protection can be highly advantageous. The acidic N-H proton of the azaindole can interfere with the reaction in several ways:

  • Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity.[4][5][6]

  • Base Stoichiometry: The acidic proton will react with the base, requiring the use of additional equivalents.

  • Solubility Issues: The deprotonated N-H can form salts that may have poor solubility in common organic solvents.

However, modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands, have shown success with unprotected N-H heterocycles.[5][7] The decision to protect (e.g., with SEM, PMB, or Boc groups) should be based on initial screening results. If low conversion or catalyst deactivation is observed, N-protection is a logical next step.[8]

Q4: Can I perform a double cross-coupling to functionalize both the bromo and chloro positions?

A4: Yes, a sequential, two-step double cross-coupling is a viable strategy. The higher reactivity of the C-Br bond allows for its selective functionalization first under milder conditions. Subsequently, the less reactive C-Cl bond can be targeted. This second coupling typically requires a more robust catalyst system (e.g., one with a highly electron-rich and bulky ligand), stronger bases, and/or higher reaction temperatures to facilitate the more challenging oxidative addition at the C-Cl bond.[2][3]

Catalyst Selection and Optimization Workflow

The choice of catalyst and ligand is the most critical parameter for a successful cross-coupling reaction. This workflow provides a logical approach to selecting an appropriate system.

cluster_start Start: Define Reaction cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) cluster_eval Evaluation & Troubleshooting cluster_solutions Optimization Strategies Start Select Cross-Coupling Type (Suzuki, Buchwald, Sonogashira) S_Cat Initial Catalyst Choice: - Pd(dppf)Cl2 - Pd(OAc)2 / SPhos or XPhos - Pd-NHC Precatalysts (for selectivity) Start->S_Cat Suzuki B_Cat Initial Catalyst Choice: - Pd G2/G3 Precatalysts with: - RuPhos (for secondary amines) - BrettPhos (for primary amines) - XantPhos (for amides) Start->B_Cat Buchwald So_Cat Initial Catalyst Choice: - Pd(PPh3)2Cl2 / CuI (Classic) - Copper-Free variants with  Pd(OAc)2 and bulky phosphines Start->So_Cat Sonogashira Eval Evaluate Initial Result: - Conversion % - Selectivity (C3 vs C6) - Byproduct Formation S_Cat->Eval B_Cat->Eval So_Cat->Eval Good High Yield & Selectivity Eval->Good Success LowConv Low Conversion Eval->LowConv Issue PoorSel Poor Selectivity Eval->PoorSel Issue Sol_Conv Troubleshoot Conversion: - Increase Temperature - Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) - Ensure Inert Atmosphere - Consider N-H Protection LowConv->Sol_Conv Sol_Sel Troubleshoot Selectivity: - Lower Temperature - Use Less Reactive Catalyst - Reduce Reaction Time - Use Bulky Ligand (e.g., tBuXPhos) PoorSel->Sol_Sel Sol_Conv->Eval Re-evaluate Sol_Sel->Eval Re-evaluate Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) (Aryl-Palladium Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (3-Bromo-6-chloro...) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetal

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Data of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a cornerstone for the development of novel therapeutics, particularly in kinase inhibition.[1] The strategic placement of halogen atoms on this privileged core allows for fine-tuning of electronic properties, metabolic stability, and binding interactions, making compounds like 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine valuable building blocks in drug discovery.

This technical guide offers an in-depth comparison of the spectroscopic characteristics of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its structural isomer, 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of published experimental data for the 3-bromo-6-chloro isomer, this guide will utilize predicted spectroscopic data, grounded in established principles and compared against the available experimental data for its 5-bromo counterpart to provide a comprehensive analytical framework for researchers.

The Structural and Spectroscopic Nuances of Halogenated 7-Azaindoles

The substitution pattern of halogens on the 7-azaindole ring system significantly influences the electron density distribution and, consequently, the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, the fragmentation patterns in Mass Spectrometry (MS) are dictated by the relative positions of the halogen atoms and the inherent stability of the resulting fragments.

Comparative Spectroscopic Data

The following tables present a comparison of the predicted spectroscopic data for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and the available data for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Table 1: Comparative ¹H NMR Data (Predicted vs. Available)

Proton PositionPredicted Chemical Shift (δ, ppm) for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridineAvailable Chemical Shift (δ, ppm) for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine[2]Rationale for Predicted Shifts
H1 (NH)~12.5 (br s)Available but not specifiedThe acidic proton on the pyrrole nitrogen typically appears as a broad singlet at a high chemical shift.
H2~7.6 (s)~7.5 (d)The bromine at position 3 will deshield the adjacent H2 proton, shifting it downfield. The lack of an adjacent proton would result in a singlet.
H4~8.2 (d)~8.3 (d)The H4 proton is adjacent to the pyridine nitrogen, leading to significant deshielding. The coupling to H5 results in a doublet.
H5~7.2 (d)-The H5 proton is coupled to H4, and its chemical shift is influenced by the chlorine at position 6.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Available)

Carbon PositionPredicted Chemical Shift (δ, ppm) for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridineAvailable Chemical Shift (δ, ppm) for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine[2]Rationale for Predicted Shifts
C2~128~127The carbon bearing a proton adjacent to the bromine atom.
C3~100~118The carbon directly attached to the bromine atom will be significantly shielded.
C3a~148~149Quaternary carbon at the ring junction.
C4~145~146Carbon adjacent to the pyridine nitrogen.
C5~118~115Carbon bearing a proton, influenced by the adjacent chlorine.
C6~140~142Carbon directly attached to the chlorine atom.
C7a~125~126Quaternary carbon at the ring junction.

Table 3: Predicted Mass Spectrometry Fragmentation for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

m/zInterpretation
230/232/234[M]⁺ Molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
203/205[M-HCN]⁺ Loss of hydrogen cyanide from the pyrrole ring.
151/153[M-Br]⁺ Loss of the bromine radical.
124[M-Br-HCN]⁺ Subsequent loss of hydrogen cyanide.

Experimental Protocols

The following section details generalized yet robust protocols for the synthesis and spectroscopic characterization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.

Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

A common and versatile method for the synthesis of substituted 7-azaindoles involves the functionalization of a pre-existing halogenated scaffold. For instance, Suzuki or Stille cross-coupling reactions can be employed to introduce aryl or other carbon-based substituents, while the Buchwald-Hartwig amination is effective for the formation of C-N bonds.[3][4]

Protocol 1: Suzuki Cross-Coupling for C-3 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of an arylboronic acid with a 3-halo-7-azaindole.

Materials:

  • 3,6-Dihalo-1H-pyrrolo[2,3-b]pyridine (e.g., 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the 3,6-dihalo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), arylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki Cross-Coupling Workflow

Suzuki_Coupling Start Combine Reactants: - 3,6-Dihalo-7-azaindole - Arylboronic acid - Na2CO3 Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Solvents Add Degassed Solvents (Toluene, Ethanol, Water) Inert_Atmosphere->Add_Solvents Add_Catalyst Add Pd(PPh3)4 Catalyst Add_Solvents->Add_Catalyst Reaction Heat and Stir (90-100 °C, 12-24h) Add_Catalyst->Reaction Workup Workup: - Cool, Dilute with EtOAc - Wash with H2O, Brine - Dry over Na2SO4 Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Aryl-substituted Derivative Purification->Product

Caption: Workflow for the Suzuki cross-coupling reaction.

Spectroscopic Analysis Protocols

Protocol 2: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Purified 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can provide further structural information.

  • Process the spectra using appropriate software for Fourier transformation, phase correction, and baseline correction.

Protocol 3: Mass Spectrometry Sample Preparation and Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Purified 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF or GC-MS)

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is infused directly. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC inlet.

  • Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation: Dissolve 5-10 mg in 0.6 mL Deuterated Solvent NMR_Acquisition Acquire 1D (¹H, ¹³C) and optional 2D Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Processing Process Data: - Fourier Transform - Phasing - Baseline Correction NMR_Acquisition->NMR_Processing Structural_Elucidation Structural Elucidation NMR_Processing->Structural_Elucidation MS_Sample_Prep Sample Preparation: Prepare dilute solution (1-10 µg/mL) in volatile solvent MS_Acquisition Acquire Mass Spectrum (e.g., ESI-TOF or GC-MS) MS_Sample_Prep->MS_Acquisition MS_Analysis Analyze Data: - Determine Molecular Weight - Identify Fragmentation Pattern MS_Acquisition->MS_Analysis MS_Analysis->Structural_Elucidation Purified_Compound Purified Compound Purified_Compound->NMR_Sample_Prep Purified_Compound->MS_Sample_Prep

Sources

A Researcher's Guide to the Differential Reactivity of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount. This guide offers a comparative analysis of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate, against simpler halopyridines, supported by mechanistic insights and experimental considerations.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics. The strategic functionalization of this core, particularly through its halogenated derivatives, is a critical step in the synthesis of novel drug candidates. This guide delves into the reactivity of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, contrasting it with other halopyridines to provide a predictive framework for its synthetic applications.

The Electronic Architecture: A Tale of Two Rings

The reactivity of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a direct consequence of the electronic interplay between its fused pyrrole and pyridine rings. The pyridine ring, with its electron-withdrawing nitrogen atom, is inherently electron-deficient. This deficiency is amplified by the inductive effect of the chlorine atom at the 6-position, making this position particularly susceptible to nucleophilic attack. Conversely, the pyrrole ring is electron-rich, a characteristic that favors electrophilic substitution and metal-catalyzed cross-coupling reactions at the 3-position.

This inherent electronic dichotomy allows for a remarkable degree of regioselectivity in its chemical transformations, a feature less pronounced in simple halopyridines.

Comparative Reactivity in Key Synthetic Transformations

The true synthetic utility of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is best illustrated through a comparison of its behavior in common bond-forming reactions against archetypal halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it amenable to SNAr. In 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the chlorine at the 6-position is significantly more activated towards nucleophilic displacement than the bromine at the 3-position. The 6-position is para to the pyridine nitrogen, which provides resonance stabilization for the negatively charged Meisenheimer intermediate formed during the reaction.

CompoundHalogen PositionRelative SNAr ReactivityNotes
4-Chloropyridine4HighHighly activated due to para-nitrogen stabilization.
2-Chloropyridine2ModerateActivated by ortho-nitrogen.
3-Bromopyridine3Very LowGenerally unreactive towards SNAr.
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 6-Chloro High Activated by para-nitrogen and pyrrole ring electronics.
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 3-Bromo Negligible Unfavorable electronics for nucleophilic attack.

Experimental Workflow for Selective SNAr:

Caption: General workflow for selective SNAr at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. The reactivity of halopyridines in these transformations is primarily governed by the carbon-halogen bond strength, which follows the general trend I > Br > Cl.[1] In 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the C-Br bond at the electron-rich 3-position is more readily activated by palladium(0) catalysts than the C-Cl bond at the electron-deficient 6-position. This differential reactivity allows for selective functionalization.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid will preferentially occur at the 3-position under standard conditions.[2][3][4][5] More forcing conditions or specialized catalyst systems are typically required to induce coupling at the 6-chloro position.

CompoundHalogen PositionRelative Reactivity in Suzuki CouplingTypical Catalyst
3-Bromopyridine3HighPd(PPh₃)₄
2-Chloropyridine2ModerateRequires more active phosphine ligands.
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 3-Bromo High Pd(PPh₃)₄ or similar Pd(0) catalysts.
3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 6-Chloro Low Requires more robust catalyst systems.

Logical Flow for Sequential Cross-Coupling:

G A 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling at C3 (Standard Conditions) A->B C 3-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine B->C D Suzuki Coupling at C6 (Forcing Conditions) C->D E 3,6-diaryl-1H-pyrrolo[2,3-b]pyridine D->E

Caption: Sequential functionalization via selective Suzuki-Miyaura coupling.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for generating organometallic intermediates, which can then be reacted with a variety of electrophiles.[6] The rate of this exchange generally follows the trend Br > Cl. Consequently, treatment of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine with an organolithium reagent, such as n-butyllithium, at low temperatures will selectively form the 3-lithio species.

It is crucial to consider the acidic N-H proton of the pyrrole ring, which will be deprotonated by strong bases. Therefore, N-protection is often a prerequisite for successful metal-halogen exchange.

Summary of Orthogonal Reactivity

The distinct electronic environments of the 3- and 6-positions in 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, coupled with the differential reactivity of the bromine and chlorine substituents, provide a platform for highly selective and sequential functionalization.

  • C6-Cl: Activated for nucleophilic aromatic substitution .

  • C3-Br: Activated for palladium-catalyzed cross-coupling and metal-halogen exchange .

This predictable and orthogonal reactivity makes 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine an exceptionally versatile building block for the construction of complex molecular architectures.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at C6

  • In a round-bottom flask, dissolve 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP).

  • Add the desired nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv).

  • Heat the reaction mixture to 100-140 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Suzuki-Miyaura Coupling at C3

  • To a degassed solution of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the desired boronic acid or ester (1.2 equiv) in a solvent mixture (e.g., dioxane/water, toluene/water), add a base (e.g., Na₂CO₃, K₃PO₄) (2.0-3.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.10 equiv).

  • Heat the reaction mixture under an inert atmosphere to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.

  • ResearchGate. Strategies for the Selective Functionalization of Dichloropyridines at Various Sites.

  • Wikipedia. Metal–halogen exchange.

  • RSC Publishing. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.

  • NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.

  • ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • PubMed. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization.

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.

  • Organic Chemistry Portal. Suzuki Coupling.

  • RSC Publishing. Metal-catalysed halogen exchange reactions of aryl halides.

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

  • MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

  • Sigma-Aldrich. 3-Bromo-1H-pyrrolo[2,3-c]pyridine.

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • Sigma-Aldrich. 3-Bromo-1H-pyrrolo[3,2-b]pyridine.

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Sigma-Aldrich. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5.

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

  • ChemUniverse. 3-bromo-6-chloro-1h-pyrrolo[3,2-c]pyridine.

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Arylation of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. For drug discovery and development professionals, the functionalization of heterocyclic scaffolds like 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is of paramount importance. This guide provides an in-depth comparison of two of the most powerful cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions, for the C-3 arylation of the synthetically versatile building block, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This comparison will delve into reaction yields, mechanistic nuances, and practical considerations to aid researchers in selecting the optimal method for their specific synthetic goals.

Introduction to the 7-Azaindole Scaffold

The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors. The ability to selectively functionalize different positions of this heterocycle is crucial for structure-activity relationship (SAR) studies. The 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine offers two distinct reaction sites for palladium-catalyzed cross-coupling, with the C-Br bond being significantly more reactive than the C-Cl bond, allowing for selective C-3 functionalization.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data for Suzuki Coupling of a Close Analog

While direct comparative data for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is limited, a study on the closely related 6-chloro-3-iodo-N-protected 7-azaindole provides excellent insight into the expected yields for C-3 arylation via Suzuki coupling. The C-I bond is more reactive than the C-Br bond, but the general reactivity trends and yields are highly informative.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine85
24-Methylphenylboronic acid6-chloro-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine89
34-Methoxyphenylboronic acid6-chloro-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine93
44-Fluorophenylboronic acid6-chloro-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine67
Data adapted from a study on N-protected 6-chloro-3-iodo-7-azaindole, which demonstrates high efficiency for the C-3 Suzuki arylation.[1]
Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a halo-7-azaindole derivative.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • To a reaction vessel, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.

  • Add the toluene/ethanol solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 3-Bromo-6-chloro-7-azaindole, Arylboronic acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst and Ligand C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure 3-Aryl-6-chloro-7-azaindole J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Stille Coupling: A Powerful Alternative with Unique Advantages

The Stille coupling utilizes organotin reagents (stannanes) and offers a powerful alternative to the Suzuki reaction. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and the fact that it does not require a base, which can be beneficial when working with base-sensitive substrates.

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, however, involves the transfer of an organic group from the organostannane to the palladium center. This step is often the rate-determining step and its efficiency can be influenced by the nature of the organic groups on the tin atom.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Expected Performance and Yields
Experimental Protocol for Stille Coupling

The following is a generalized experimental protocol for a Stille coupling reaction that can be adapted for 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene or dioxane

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and the palladium catalyst.

  • Add the anhydrous and degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove the tin byproducts, the organic layer can be washed with an aqueous solution of KF or subjected to a specific workup procedure involving filtration through silica gel.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Head-to-Head Comparison: Suzuki vs. Stille

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids, esters)Organotin (Stannanes)
Toxicity of Reagents LowHigh (Organotin compounds are toxic)
Byproducts Boron-based, generally easy to removeTin-based, can be difficult to remove
Reaction Conditions Requires a baseDoes not require a base
Functional Group Tolerance Good, but can be sensitive to baseExcellent, very broad tolerance
Yields Generally high, but can be affected by sterics and coordinating groupsOften high and can be more robust for challenging substrates[2]
Commercial Availability Wide variety of boronic acids availableFewer commercially available stannanes

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are powerful methods for the C-3 arylation of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

The Suzuki-Miyaura coupling is often the first choice for many researchers due to its use of less toxic and readily available boronic acid reagents, as well as the ease of byproduct removal. High yields in the range of 67-93% can be expected for the arylation of the closely related 6-chloro-3-iodo-7-azaindole, suggesting similar success with the 3-bromo analogue.[1]

The Stille coupling, however, should not be overlooked, especially when the Suzuki reaction fails or gives low yields. Its key advantages are the absence of a base, which is beneficial for base-sensitive substrates, and its potential for higher yields with sterically demanding or electronically challenging coupling partners. The main drawbacks are the toxicity of organotin reagents and the often-difficult removal of tin byproducts.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the scale of the reaction, and the tolerance of the substrate to the reaction conditions. For initial explorations and high-throughput synthesis, the Suzuki reaction is generally more practical. For challenging transformations where functional group tolerance and robustness are paramount, the Stille coupling may prove to be the superior method.

References

  • Ghosh, A. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Walther, M., et al. (2023). Stille vs.

Sources

A Comparative Guide to Kinase Inhibitors Derived from the 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: SAR Insights and Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective hinge-binding motif within the ATP-binding site of a multitude of kinases.[3][4][5] This guide provides an in-depth comparison of kinase inhibitors derived from the specifically substituted 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine core, offering insights into structure-activity relationships (SAR) and presenting detailed experimental protocols to support drug discovery efforts.

While comprehensive SAR studies originating directly from the 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold are not extensively documented in publicly available literature, we can extrapolate valuable insights by examining closely related analogs. This guide will, therefore, draw comparisons from derivatives of the broader pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine families to illuminate the impact of substitutions at the 3- and 6-positions on kinase inhibitory activity and selectivity.

The Strategic Importance of the 3,6-Dihalogenated Pyrrolo[2,3-b]pyridine Core

The 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold offers medicinal chemists a versatile platform for generating diverse compound libraries. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity against target kinases.

Caption: Versatile functionalization of the 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative SAR Analysis of Related Pyrrolo[2,3-b]pyridine Kinase Inhibitors

To understand the potential of derivatives from our lead scaffold, we will analyze SAR data from analogous series targeting various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors have shown that substitutions at the 5-position can significantly impact potency.[6][7] While not the 6-position, this provides insight into how substitutions on the pyridine ring influence activity.

Compound IDR Group (at position 5)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1 H1900--
4h CF37925

Data extrapolated from a study on 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives.[6][7]

The dramatic increase in potency with the trifluoromethyl group at a position on the pyridine ring highlights the sensitivity of the FGFR active site to substitutions on this part of the scaffold. This suggests that exploring various substituents at the 6-position of our chloro-substituted scaffold could yield highly potent inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Recent research on pyrrolo[2,3-b]pyridine derivatives has identified potent inhibitors of GSK-3β, a key target in Alzheimer's disease research.[8]

Compound IDModifications from Parent ScaffoldGSK-3β IC50 (nM)
41 Phenyl and phenylpyridinamide moieties0.22
46 Phenyl and phenylpyridinamide moieties0.26
54 Phenyl and phenylpyridinamide moieties0.24

Data from a study on novel pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors.[8]

These findings underscore the potential of the pyrrolo[2,3-b]pyridine core to generate highly potent inhibitors for challenging targets like GSK-3β. The sub-nanomolar potency of these compounds suggests that the core scaffold provides an excellent foundation for inhibitor design.

Multi-Kinase Inhibitors Targeting VEGFR2

The pyrrolo[2,3-d]pyrimidine scaffold, a close isostere of our core, has been successfully utilized to develop multi-kinase inhibitors with selectivity for VEGFR2.[9][10]

Compound IDKey SubstitutionsVEGFR2 IC50 (µM)EGFR IC50 (µM)HER2 IC50 (µM)CDK2 IC50 (µM)
6c Hydrazone moiety0.0760.0830.1380.183
6j Hydrazone moietySelective---
6i Hydrazone moietyDual Selective-Dual Selective-

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors.[9][10]

The ability to achieve selectivity for VEGFR2 through modifications on the pyrrolo[2,3-d]pyrimidine scaffold suggests that a similar strategy could be applied to the 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine core to develop selective inhibitors for various tyrosine kinases.

Experimental Protocols

To empower researchers in their drug discovery endeavors, we provide detailed, step-by-step methodologies for the synthesis of a representative pyrrolo[2,3-b]pyridine-based kinase inhibitor and for key biochemical and cell-based kinase inhibition assays.

Synthesis of a Representative Pyrrolo[2,3-b]pyridine Kinase Inhibitor

This protocol outlines a general synthetic route for the functionalization of a halogenated pyrrolo[2,3-b]pyridine scaffold via a Suzuki coupling reaction.

Sources

A Comparative Guide to the Analytical Purity Assessment of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Heterocyclic Intermediate

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core serves as a versatile scaffold for designing inhibitors of various protein kinases and other biological targets.[1] As a critical starting material or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][] Impurities, even at trace levels, can lead to unwanted side reactions, introduce toxic byproducts, or alter the pharmacological profile of the target molecule.[]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. We will move beyond simple procedural lists to explain the scientific rationale behind method selection, offering field-proven insights into building a robust, multi-faceted analytical strategy. The core principle is that no single method is sufficient; a comprehensive purity profile is achieved only through an orthogonal approach, where different techniques provide complementary information.[4]

The Orthogonal Strategy for Purity Assessment

Purity is an absolute state defined by the absence of impurities, which cannot be measured directly.[4] We therefore measure the presence of impurities and, by subtraction, infer purity. An orthogonal strategy employs multiple analytical techniques that rely on different chemical or physical principles for separation and detection. This minimizes the risk that an impurity co-eluting or being non-responsive in one method will go undetected. The following workflow illustrates a comprehensive approach to purity validation for an intermediate like 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification & Characterization cluster_2 Final Reporting Sample Sample Receipt: 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine HPLC_UV Primary Analysis: RP-HPLC with DAD/UV Sample->HPLC_UV GC_FID Volatiles Analysis: Headspace GC-FID Sample->GC_FID NMR_H1 Structural Confirmation: ¹H NMR Sample->NMR_H1 Decision Are there unknown peaks > 0.10%? HPLC_UV->Decision Report Comprehensive Certificate of Analysis (CoA) GC_FID->Report NMR_H1->Report LC_MS Impurity ID: LC-MS for MW and Fragmentation Decision->LC_MS Yes Decision->Report No Isolation Isolate Impurity: Preparative HPLC LC_MS->Isolation NMR_Full Definitive Structure: Full NMR Elucidation (¹³C, 2D NMR) Isolation->NMR_Full NMR_Full->Report

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Core Methodologies

We will now dissect the most critical analytical techniques, comparing their principles, applications, and providing validated experimental protocols.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the cornerstone of purity analysis for non-volatile organic molecules like our target compound.[][5] Its power lies in separating the main compound from closely related impurities that may arise from synthesis (e.g., isomers, starting materials, by-products) or degradation. A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic nature of the pyrrolopyridine core provides strong UV chromophores for sensitive detection.

Trustworthiness: A well-validated HPLC method is self-validating through system suitability tests (SSTs). Parameters like theoretical plates, tailing factor, and reproducibility of replicate injections are checked before any sample analysis to ensure the chromatographic system is performing correctly. The use of a validated reference standard allows for accurate quantification and reporting of purity as an area percentage.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any specified or unspecified impurities relative to the main peak.

Gas Chromatography (GC)

Expertise & Experience: While the target molecule itself has low volatility, making it less suitable for direct GC analysis, GC is the gold standard for detecting and quantifying residual solvents.[6][7] Manufacturing processes invariably use solvents, and regulatory guidelines (e.g., ICH Q3C) impose strict limits on their presence in the final product. Headspace GC with a Flame Ionization Detector (FID) is the preferred technique, as it introduces only the volatile components from the sample matrix onto the column, protecting the system and providing high sensitivity for organic solvents.

Trustworthiness: The method is validated by demonstrating specificity for common process solvents, linearity over the expected concentration range, and accuracy through spike-recovery experiments. A standard mix of potential solvents is run with each batch to confirm retention times and response.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent with a headspace autosampler and FID.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Headspace Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 minutes.

  • Data Analysis:

    • Identify solvent peaks by comparing their retention times to those of a certified reference standard mixture.

    • Quantify the concentration of each solvent using an external standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an exceptionally powerful tool that provides unambiguous structural confirmation.[8][9] Unlike chromatographic techniques, the ¹H NMR spectrum gives a holistic view of all proton-containing molecules in the sample. Its signal response is directly proportional to the number of nuclei, making it inherently quantitative without the need for individual impurity standards (a technique known as qNMR).[5][6] This allows for the detection of impurities that may not have a UV chromophore for HPLC or are not volatile enough for GC.

Trustworthiness: The structural assignment is validated by comparing the observed chemical shifts, coupling constants, and integration values with the expected structure. For quantitative NMR (qNMR), a certified internal standard of known purity and weight is added, allowing for a direct and highly accurate assay of the main component.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiment: Standard ¹H NMR pulse sequence.

    • Key Parameters:

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (D1): 5 times the longest T1 relaxation time of interest (e.g., 20-30 seconds) to ensure full signal recovery for accurate integration.

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Identity: Confirm the structure by assigning all peaks in the ¹H NMR spectrum. The chemical shifts and splitting patterns should be consistent with the 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine structure.

    • Quantification (Assay):

      • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • Calculate the purity (assay) using the following formula: Assay (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Mass Spectrometry (MS) Coupled with Chromatography

Expertise & Experience: Mass spectrometry is the definitive technique for impurity identification. When coupled with HPLC (LC-MS), it provides the molecular weight of impurities as they elute from the column. This is invaluable for proposing structures for unknown peaks observed in the primary HPLC-UV analysis. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity.[10][11]

Trustworthiness: The identity of an impurity is confirmed by matching its accurate mass with a plausible chemical formula and by interpreting its fragmentation pattern (MS/MS), which provides clues about its substructures. This data is critical for meeting regulatory requirements for the characterization of impurities above a certain threshold (typically 0.1%).[4]

Impurity_ID_Workflow HPLC_Peak Unknown Peak Detected in HPLC-UV (>0.10%) LC_MS_Run Analyze Sample by LC-HRMS HPLC_Peak->LC_MS_Run Extract_MS Extract Mass Spectrum for the Peak of Interest LC_MS_Run->Extract_MS MSMS_Frag Acquire MS/MS Data for Fragmentation Pattern LC_MS_Run->MSMS_Frag Accurate_Mass Determine Accurate Mass and Propose Elemental Formula (C, H, Br, Cl, N) Extract_MS->Accurate_Mass Propose_Structure Propose Putative Impurity Structure Accurate_Mass->Propose_Structure MSMS_Frag->Propose_Structure

Sources

The Catalyst Gauntlet: A Comparative Analysis for Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of synthesizing novel therapeutics, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, in particular, is a privileged structure found in a multitude of biologically active compounds. However, the selective amination of halogenated derivatives such as 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine presents a significant synthetic challenge. This guide provides a comparative analysis of various palladium-based catalyst systems for the Buchwald-Hartwig amination of this substrate, offering experimental insights to inform your catalyst selection and reaction optimization.

The primary hurdles in the C-N cross-coupling of halo-7-azaindoles are twofold: the potential for the bidentate nature of the fused pyridine and pyrrole rings to chelate and deactivate the palladium catalyst, and the presence of the acidic N-H proton on the pyrrole ring, which can lead to unwanted side reactions.[1] The choice of an appropriate catalyst, particularly the ligand, is therefore paramount to achieving high yields and selectivity.

The Contenders: A Look at Leading Catalyst Systems

Our analysis focuses on three classes of palladium catalysts that have demonstrated efficacy in the amination of challenging heteroaryl halides:

  • Bulky, Electron-Rich Biaryl Phosphine Ligands: This class of ligands, pioneered by the Buchwald group, has revolutionized C-N cross-coupling reactions.[2] Ligands such as RuPhos and BrettPhos are designed to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—while their steric bulk favors the formation of the desired monoligated active species.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[4] Their strong σ-donating ability can stabilize the palladium center and facilitate oxidative addition, even with less reactive aryl chlorides.[5][6]

  • Bidentate Phosphine Ligands: While often considered "first and second generation" catalysts, bidentate ligands like BINAP and Xantphos can still be effective, particularly in specific applications.[7][8] Their chelation to the palladium center can prevent catalyst decomposition and influence regioselectivity.

Comparative Performance Data

The following table summarizes the performance of various catalyst systems for the amination of substrates structurally related to 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. Due to the highly specific nature of the target substrate, data from closely analogous halo-7-azaindoles and other challenging pyridyl halides are used for a comprehensive comparison.

Catalyst System (Pd Source/Ligand)SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhos4-Chloro-7-azaindoleN-MethylpiperazineLiHMDSToluene1000.594[9]
Pd(OAc)₂ / SPhos4-Chloro-7-azaindoleN-MethylpiperazineLiHMDSToluene1000.581[9]
Pd(OAc)₂ / XPhos4-Chloro-7-azaindoleN-MethylpiperazineLiHMDSToluene1000.575[9]
RuPhos-Pd-G2 Precatalyst4-Chloro-7-azaindoleN-MethylpiperazineLiHMDSToluene1000.594[10]
BrettPhos-Pd-G2 Precatalyst3-Bromo-2-aminopyridineCyclopentylamineLiHMDSDioxane1001678[11]
Pd(OAc)₂ / XantphosN-Benzyl-4-bromo-7-azaindoleBenzamideCs₂CO₃Dioxane1001285[12]
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzene9,9-dimethyl-9,10-dihydroacridineNaOtBuToluene10024High[13]
Pd₂(dba)₃ / BINAP2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexaneNaOtBuToluene80460[14]

Analysis of Performance Data:

From the data, several key insights emerge:

  • Bulky Monodentate Ligands Excel: For the amination of halo-7-azaindoles with secondary amines, bulky monodentate phosphine ligands like RuPhos demonstrate superior performance in terms of reaction speed and yield compared to SPhos and XPhos.[9]

  • Precatalysts Offer Advantages: The use of palladium precatalysts, such as RuPhos-Pd-G2, provides a convenient and highly effective route to the active catalytic species, leading to rapid and high-yielding reactions.[1][10] These precatalysts are often more stable and easier to handle than generating the active catalyst in situ.

  • Ligand Choice is Substrate and Amine Dependent: For primary amines, ligands like BrettPhos have been shown to be particularly effective, outperforming RuPhos in some cases.[11] For couplings involving amides, bidentate ligands such as Xantphos can be a good choice.[12]

  • NHC Ligands for Broader Scope: While not directly shown for the 7-azaindole core in this table, NHC ligands are known to be highly effective for a broad range of substrates, including electron-deficient heterocycles.[15] Their strong electron-donating character can be beneficial for activating the C-Br bond at the 3-position of our target molecule.

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of catalyst influences the efficiency of each of these steps.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido -HX (Base) Amido->Pd(0)L Reductive Elimination of Ar-NR₂ ArNR2 Aminated Product Amido->ArNR2 ArX 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine ArX->OxAdd R2NH Amine R2NH->AmineCoord Base Base Base->AmineCoord caption Figure 1: The Buchwald-Hartwig Catalytic Cycle

Figure 1: The Buchwald-Hartwig Catalytic Cycle

The experimental workflow for a typical Buchwald-Hartwig amination is outlined below.

Experimental_Workflow start Start setup Assemble Reaction Vessel (Schlenk tube or vial) under inert atmosphere (Ar or N₂) start->setup reagents Add 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst/catalyst, ligand, and base. setup->reagents solvent_amine Add anhydrous solvent and amine. reagents->solvent_amine reaction Heat the reaction mixture to the specified temperature with stirring. solvent_amine->reaction monitoring Monitor reaction progress by TLC, GC, or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with an organic solvent, and perform aqueous workup. monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography). workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Sources

Stability Under Pressure: A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the stability and reactivity of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to inform your experimental design and synthetic strategies.

The 7-azaindole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the development of a multitude of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocyclic core. Within this class of compounds, 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine emerges as a versatile building block, offering multiple points for diversification. However, the successful incorporation of this scaffold into complex molecules hinges on a thorough understanding of its stability and chemoselective reactivity under a range of reaction conditions. This guide provides a comparative assessment of the stability of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in common synthetic transformations and under various stress conditions, supported by experimental data from analogous systems.

The Dichotomy of Halogen Reactivity: A Chemoselectivity Paradigm

The presence of two distinct halogen atoms at the C3 (bromo) and C6 (chloro) positions of the 7-azaindole core presents both an opportunity and a challenge. The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselective functionalization of these two sites. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. This established trend provides a predictive framework for the selective functionalization of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Logical Flow of Chemoselective Functionalization

A 3-Bromo-6-chloro- 1H-pyrrolo[2,3-b]pyridine B More Reactive Site (C3-Br) A->B Higher oxidative addition rate C Less Reactive Site (C6-Cl) A->C Slower oxidative addition rate D Selective C3 Functionalization B->D E Subsequent C6 Functionalization D->E Harsher conditions or different catalyst cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes A Acidic (e.g., TFA, HCl) E Decomposition A->E Prolonged heating B Basic (e.g., NaOH, K₂CO₃) B->E Harsh conditions C Oxidative (e.g., m-CPBA, H₂O₂) C->E Strong oxidants G N-Oxidation C->G D Reductive (e.g., H₂, Pd/C) F Dehalogenation (C3-Br > C6-Cl) D->F H Stable

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.